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L-Arginine

Cat. No.: B7721030
CAS No.: 4455-52-1
M. Wt: 174.20 g/mol
InChI Key: ODKSFYDXXFIFQN-BYPYZUCNSA-N
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Description

Overview of L-Arginine as a Multifunctional Amino Acid

This compound serves as a precursor for the synthesis of several crucial molecules, underscoring its multifunctional nature. These include nitric oxide (NO), urea (B33335), creatine (B1669601), polyamines, homoarginine, and agmatine (B1664431). wikipedia.orgoutbreak.infonih.govresearchgate.netlifescienceglobal.com Its involvement in these diverse pathways allows this compound to influence processes such as vasodilation, immune responses, cell division, wound healing, and ammonia (B1221849) detoxification. wikipedia.orgoutbreak.infonih.govbiocrates.comnih.gov

The metabolism of this compound is complex and involves multiple enzymes and pathways that can interact and compete with each other. tandfonline.comnih.gov Key enzymatic pathways for this compound degradation in mammals include those initiated by nitric oxide synthases (NOS) and arginases (Arg). tandfonline.comnih.gov NOS enzymes catalyze the conversion of this compound to NO and L-citrulline, a reaction central to NO production. tandfonline.commdpi.comresearchgate.net Arginases, on the other hand, hydrolyze this compound into ornithine and urea, playing a significant role in the urea cycle and ammonia detoxification. nih.govnih.govcambridge.orgembopress.org These competing pathways, often referred to as the "arginine steal" phenomenon, can influence the availability of this compound for NO synthesis. benthamopen.comfrontiersin.org

This compound transport into cells is facilitated by specific transporters, primarily members of the cationic amino acid transporter (CAT) family. nih.govencyclopedia.pub This transport is generally independent of sodium and insensitive to pH. encyclopedia.pub

Historical Perspectives in this compound Research

The journey of understanding this compound's biological significance began in the late 19th century. This compound was first isolated in 1886 from yellow lupin seedlings by German chemists Ernst Schulze and Ernst Steiger. wikipedia.orgacs.orgbiocrates.comnih.gov Its name derives from the Greek word "árgyros," meaning "silver," a reference to the silvery-white appearance of arginine nitrate (B79036) crystals. wikipedia.orgbiocrates.com Schulze and Ernst Winterstein later determined its structure in 1897 and synthesized it from ornithine and cyanamide (B42294) in 1899. wikipedia.orgnih.gov The structure was further confirmed by Sørensen's synthesis in 1910. wikipedia.orgbiocrates.comnih.gov

Significance of this compound in Physiological Homeostasis

This compound plays a central role in maintaining physiological homeostasis through its involvement in multiple critical pathways. Its primary function as the substrate for nitric oxide synthesis is fundamental to vascular regulation. outbreak.infobiocrates.commdpi.com NO produced from this compound by endothelial nitric oxide synthase (eNOS) is a potent vasodilator, contributing to the regulation of vascular tone and blood pressure, and ensuring adequate blood flow and oxygen delivery to tissues. outbreak.infomdpi.comencyclopedia.pubnih.gov NO also possesses anti-inflammatory and anti-thrombotic properties, protecting the endothelium. outbreak.infomdpi.com Dysfunction or impaired NO production, often linked to this compound metabolism, can contribute to conditions like hypertension and other cardiovascular diseases. mdpi.comnih.gov

Beyond vascular function, this compound is integral to nitrogen metabolism through the urea cycle, where it is cleaved by arginase to form urea and ornithine, facilitating the removal of toxic ammonia from the body. wikipedia.orgoutbreak.infonih.govnih.govnih.govembopress.org this compound also contributes to immune function, influencing the biology of immune cells such as macrophages, dendritic cells, and T cells. wikipedia.orgtandfonline.comnih.gov Its metabolism is linked to the synthesis of polyamines, which are essential for cell proliferation and growth. tandfonline.comnih.govresearchgate.net Furthermore, this compound is a precursor for creatine synthesis, a key molecule in energy metabolism, particularly in muscle tissue. wikipedia.orgoutbreak.infonih.govresearchgate.net Research also indicates this compound's involvement in regulating cellular growth, independent of polyamine production, and its potential influence on metabolic parameters like glucose tolerance, insulin (B600854) sensitivity, and energy expenditure. tandfonline.comnih.govnih.gov

The interplay between this compound and its various metabolic products highlights its profound significance in maintaining cellular and systemic balance, impacting processes from blood flow regulation to immune responses and energy metabolism.

Data Tables

While specific quantitative data tables were not explicitly provided in the search results, the information gathered allows for the conceptualization of data that could be presented in tables, illustrating the diverse metabolic fates of this compound and its impact on physiological parameters.

Conceptual Table 1: Major Metabolic Pathways of this compound

PathwayKey Enzyme(s)Primary ProductsPhysiological Role
Nitric Oxide SynthesisNitric Oxide Synthase (NOS) (eNOS, nNOS, iNOS)Nitric Oxide (NO), L-CitrullineVasodilation, Neurotransmission, Immune Response
Urea CycleArginase (Arg1, Arg2)Urea, L-OrnithineAmmonia Detoxification
Polyamine SynthesisOrnithine Decarboxylase (ODC) (via Ornithine)Polyamines (Putrescine, etc.)Cell Growth, Proliferation, Differentiation
Creatine SynthesisArginine:Glycine (B1666218) Amidinotransferase (AGAT)Guanidinoacetate (Creatine precursor)Energy Metabolism (ATP buffering)
Agmatine SynthesisArginine DecarboxylaseAgmatinePutative Neurotransmitter/Neuromodulator, other roles
Protein SynthesisRibosomesProteinsStructural and functional components of cells/tissues

Conceptual Table 2: Physiological Processes Influenced by this compound Metabolism

Physiological ProcessKey this compound Metabolite(s) InvolvedObserved Effects
Vascular FunctionNitric Oxide (NO)Vasodilation, Blood Pressure Regulation, Anti-thrombotic, Anti-inflammatory
Immune ResponseNitric Oxide (NO), PolyaminesModulation of immune cell function, Anti-microbial activity
Nitrogen MetabolismUrea, L-OrnithineAmmonia detoxification (Urea Cycle)
Energy MetabolismCreatine, Nitric Oxide (NO)ATP buffering, Glucose and Fatty Acid Metabolism Regulation
Cell ProliferationPolyamines, L-OrnithineSupport for cell growth and division
Wound HealingPolyamines, L-Proline (via Ornithine)Support for tissue repair and collagen synthesis
Endocrine Function(Indirectly via NO and other pathways)Influence on hormone release (e.g., growth hormone)

Detailed Research Findings

Detailed research findings highlight the intricate mechanisms and widespread impact of this compound. Studies have demonstrated that this compound is the sole physiologically significant substrate for NO synthesis, a process catalyzed by different NOS isoforms located in various tissues. mdpi.combenthamopen.com Research has explored the competition for this compound between NOS and arginase enzymes, showing how increased arginase activity can potentially limit this compound availability for NO production, contributing to endothelial dysfunction. benthamopen.comfrontiersin.org Experimental evidence, including studies in animal models, has investigated the effects of modulating this compound availability on vascular regulation and oxidative stress. mdpi.com

Studies have also delved into the biosynthesis of this compound, particularly the intestinal-renal axis, where citrulline produced in the small intestine is converted to this compound in the kidneys, contributing significantly to systemic this compound levels. wikipedia.orglifescienceglobal.comnih.govbenthamopen.com Research has also examined the degradation pathways of this compound, noting that the arginase pathway is quantitatively significant for this compound catabolism in mammals. nih.gov

Further research has explored this compound's influence on metabolic processes beyond NO synthesis. Studies in animal models have indicated that dietary this compound supplementation can affect parameters such as white adipose tissue mass, insulin sensitivity, and energy expenditure. nih.govnih.gov Evidence suggests that NO derived from this compound can regulate the metabolism of glucose, fatty acids, and amino acids by influencing various enzymes and signaling pathways involved in substrate uptake, oxidation, and synthesis. nih.gov

Recent research continues to uncover new facets of this compound metabolism, including its role as a potential signaling molecule and its involvement in regulating gene expression and organelle dynamics. embopress.orgnih.gov Studies are also investigating the complex interplay between this compound metabolism and immune responses in the context of various diseases. tandfonline.comnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N4O2 B7721030 L-Arginine CAS No. 4455-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid
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InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1
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InChI Key

ODKSFYDXXFIFQN-BYPYZUCNSA-N
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Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N
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Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N
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Molecular Formula

C6H14N4O2
Record name arginine
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Related CAS

25212-18-4
Record name L-Arginine homopolymer
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DSSTOX Substance ID

DTXSID6041056
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Molecular Weight

174.20 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless
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Solubility

Insoluble in ethyl ether; slightly soluble in ethanol, In water, 1.82X10+5 mg/l @ 25 °C, 182 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol)
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Color/Form

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol

CAS No.

74-79-3, 4455-52-1
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Melting Point

244 °C, 222 °C
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L Arginine Metabolism and Biochemical Pathways

Biosynthesis of L-Arginine

In mammals, this compound can be synthesized endogenously, although its classification as semi-essential indicates that dietary intake may be required depending on developmental stage and health status. frontiersin.orgnih.govbenthamopen.com The de novo synthesis of this compound involves multiple enzymatic steps and occurs in a compartmentalized manner across different tissues. frontiersin.orgbenthamopen.com

Enzymatic Steps and Key Regulators in Mammalian Systems

The primary pathway for this compound biosynthesis in mammals involves enzymes of the urea (B33335) cycle, although the complete cycle is primarily functional in the liver for urea synthesis. annualreviews.organnualreviews.org The synthesis of this compound from citrulline is catalyzed by two key cytosolic enzymes: argininosuccinate (B1211890) synthetase (ASS1) and argininosuccinate lyase (ASL). frontiersin.orgembopress.organnualreviews.orgphysiology.orge-century.us

The process begins with the formation of citrulline. In the mitochondria of hepatocytes and intestinal epithelial cells, carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1) produces carbamoyl phosphate from ammonia (B1221849) and bicarbonate. frontiersin.organnualreviews.organnualreviews.orgnih.gov Ornithine transcarbamylase (OTC) then catalyzes the reaction between carbamoyl phosphate and ornithine to form citrulline. frontiersin.organnualreviews.organnualreviews.orgnih.gov Citrulline is subsequently transported to the cytosol. nih.gov

In the cytosol, ASS1 condenses citrulline with aspartate to form argininosuccinate, a reaction requiring ATP. embopress.organnualreviews.orge-century.us Finally, ASL cleaves argininosuccinate into this compound and fumarate (B1241708). embopress.organnualreviews.orge-century.us The fumarate produced can re-enter the tricarboxylic acid (TCA) cycle. embopress.org

Key regulatory points in this pathway include the activity of CPS1, which is the rate-limiting step in the urea cycle and requires N-acetyl-glutamate (NAG) as an obligate activator. annualreviews.orgnih.gov NAG synthesis is itself upregulated by this compound. nih.gov While the complete urea cycle is primarily for ammonia detoxification in the liver, the enzymes ASS1 and ASL are also expressed in other tissues for arginine synthesis. annualreviews.organnualreviews.org

Organ-Specific Biosynthesis Pathways (e.g., Renal, Intestinal)

This compound biosynthesis in mammals exhibits significant organ specificity, primarily involving an interorgan pathway between the intestine and the kidney, known as the intestinal-renal axis. frontiersin.orgphysiology.orgphysiology.orgnih.govmdpi.comresearchgate.net

The small intestine, specifically the enterocytes, plays a crucial role in the initial steps of endogenous arginine synthesis by producing citrulline. physiology.orgphysiology.orgmdpi.comresearchgate.net Glutamine and proline are major substrates for citrulline production in the gut. frontiersin.orgmdpi.comaustinpublishinggroup.com Enzymes involved in this process in enterocytes include glutaminase, pyrroline-5-carboxylate synthetase (P5CS), ornithine aminotransferase (OAT), and ornithine transcarbamylase (OTC). frontiersin.orgmdpi.comaustinpublishinggroup.com P5CS is almost exclusively expressed in the intestinal mucosa, contributing to the conversion of glutamine to ornithine. frontiersin.orgbenthamopen.com OTC in the intestinal mitochondria then converts ornithine and carbamoyl phosphate to citrulline. frontiersin.organnualreviews.organnualreviews.org The citrulline produced in the intestine is released into the portal circulation. mdpi.commdpi.com

The kidney is the primary organ for converting circulating citrulline into this compound. physiology.orgphysiology.orgnih.govmdpi.comresearchgate.netnih.gov Renal proximal tubule cells express high levels of ASS1 and ASL, the enzymes necessary for this conversion. annualreviews.orgphysiology.orgnih.govmdpi.comahajournals.org Citrulline is taken up by the kidneys and converted to argininosuccinate by ASS1, which is then cleaved by ASL to produce arginine and fumarate. nih.govmdpi.comahajournals.org The arginine synthesized in the kidney is then released into the systemic circulation, serving as a major endogenous source of arginine. physiology.orgnih.govmdpi.comnih.gov Studies in rats have shown that renal arginine synthesis is highly sensitive to circulating citrulline levels, suggesting that citrulline availability is a limiting factor for this process. nih.govphysiology.org

While the liver contains all the enzymes of the urea cycle, its net contribution to systemic arginine is limited due to high arginase activity, which preferentially converts arginine to ornithine and urea for nitrogen detoxification. annualreviews.orgmdpi.complos.org However, the liver does play a role in urea cycle function, which is intertwined with arginine metabolism. annualreviews.orgnih.gov

The relative contributions of the intestine and kidney to arginine biosynthesis can change during development. In neonatal mammals, the small intestine may play a more significant role in arginine synthesis compared to adults. annualreviews.orgphysiology.orgplos.orgjci.org

OrganPrimary Role in Arginine MetabolismKey Enzymes Involved (in context of arginine synthesis)
Small IntestineProduction of Citrulline from glutamine, proline, and ornithine. frontiersin.orgmdpi.comaustinpublishinggroup.comGlutaminase, P5CS, OAT, OTC. frontiersin.orgmdpi.comaustinpublishinggroup.com
KidneyConversion of Citrulline to Arginine. physiology.orgphysiology.orgnih.govmdpi.comresearchgate.netnih.govASS1, ASL. annualreviews.orgphysiology.orgnih.govmdpi.comahajournals.org
LiverUrea cycle (ammonia detoxification), limited net arginine release. annualreviews.orgmdpi.complos.orgCPS1, OTC, ASS1, ASL, Arginase. annualreviews.organnualreviews.orgnih.gov

Regulation of this compound Biosynthesis Gene Expression

The expression of enzymes involved in this compound biosynthesis is subject to complex regulation at transcriptional and translational levels, influenced by factors such as dietary arginine levels, hormones, and developmental stage. nih.govannualreviews.org

In mammals, the expression of urea cycle enzymes, including those involved in arginine synthesis (ASS1, ASL), can be regulated in a tissue-specific manner. nih.govannualreviews.org For instance, the mRNA abundance of renal ASS and ASL increases coordinately during fetal and neonatal kidney development. annualreviews.org Hormonal signals can also contribute to organ-specific responses in mRNA abundance related to dietary protein changes. annualreviews.org

The activity of N-acetylglutamate synthase (NAGS), which produces the essential activator for CPS1, is allosterically regulated by arginine. nih.govresearchgate.net In mammalian systems, NAGS is activated by this compound, providing a feedback mechanism that can enhance urea cycle activity and potentially influence arginine synthesis depending on the cellular context. nih.govresearchgate.net

Research findings indicate that the expression of several arginine metabolic enzymes can be regulated by changes in this compound concentration itself. nih.gov This intricate regulation ensures that arginine synthesis and utilization are coordinated with the body's needs for protein synthesis, nitrogen detoxification, and the production of other arginine-derived molecules.

Comparative Biosynthesis Across Biological Organisms (e.g., Plants, Microbes)

This compound biosynthesis pathways exhibit variations across different biological organisms, including plants and microbes, compared to mammals. While the core steps involving ASS and ASL are conserved in many organisms, the initial steps leading to ornithine and citrulline can differ. pnas.orgmdpi.comnih.gov

In many bacteria and lower eukaryotes, this compound is synthesized from glutamate (B1630785) through a series of enzymatic steps that are distinct from the mammalian urea cycle. annualreviews.orgmdpi.comresearchgate.net This pathway typically involves the acetylation of glutamate as an initial step, catalyzed by N-acetylglutamate synthase (NAGS). mdpi.comnih.govresearchgate.net Subsequent reactions, often involving N-acetylated intermediates, lead to the formation of ornithine. mdpi.comresearchgate.net Ornithine is then converted to citrulline by ornithine transcarbamylase (OTC), and finally to arginine by ASS and ASL. mdpi.comnih.gov

Regulation of arginine biosynthesis in microbes and plants often involves feedback inhibition of early pathway enzymes by arginine, the end product. researchgate.netnih.govresearchgate.net For example, microbial and plant NAGS are typically inhibited by this compound, in contrast to the activation observed in mammalian NAGS. researchgate.netnih.gov Another key regulatory enzyme in some microbial pathways is N-acetylglutamate kinase (NAGK), which can be allosterically inhibited by arginine. nih.gov

Cyanobacteria exhibit diverse this compound degrading pathways, and some strains have an alternative carbon dioxide fixation pathway where carbamoyl phosphate is an initial product, leading to citrulline and subsequently arginine. nih.gov

The presence and regulation of these pathways reflect the different metabolic needs and environmental conditions of these organisms.

Catabolism and Utilization of this compound

This compound is a versatile amino acid that can be catabolized or utilized through several distinct pathways, leading to the production of a variety of biologically active molecules. In mammalian cells, major pathways of arginine catabolism include those mediated by arginase, nitric oxide synthases (NOS), arginine:glycine (B1666218) amidinotransferase (AGAT), and potentially arginine decarboxylase (ADC). frontiersin.orgnih.gov

Nitric Oxide Synthase (NOS) Pathways

One of the most significant pathways for this compound utilization is the nitric oxide synthase (NOS) pathway, which produces nitric oxide (NO), a crucial signaling molecule involved in diverse physiological processes. frontiersin.orgcreative-proteomics.combiocrates.comnih.govwikipedia.orgsigmaaldrich.com

In mammals, there are three main isoforms of NOS: neuronal NOS (nNOS or NOS I), inducible NOS (iNOS or NOS II), and endothelial NOS (eNOS or NOS III). nih.govwikipedia.orgsigmaaldrich.comnih.govguidetopharmacology.org These isoforms are encoded by separate genes and exhibit distinct tissue distribution, regulation, and cellular localization. sigmaaldrich.comguidetopharmacology.org

All NOS isoforms catalyze the five-electron oxidation of a guanidino nitrogen of this compound to produce L-citrulline and nitric oxide. nih.govwikipedia.org This reaction requires molecular oxygen (O2) and reduced nicotinamide-adenine-dinucleotide (B56045) phosphate (NADPH) as co-substrates. nih.govwikipedia.org Essential cofactors for NOS activity include flavin adenine (B156593) dinucleotide (FAD), flavin mononucleotide (FMN), and (6R-)5,6,7,8-tetrahydro-L-biopterin (BH4). nih.govwikipedia.org NOS enzymes function as homodimers, and electron transfer from the reductase domain of one monomer to the oxygenase domain of the other is critical for catalysis. nih.govguidetopharmacology.org The oxidation of this compound occurs in two successive monooxygenation steps, with Nω-hydroxy-L-arginine (NOHLA) as an intermediate. nih.govwikipedia.org

eNOS (NOS III): Primarily found in endothelial cells lining blood vessels. wikipedia.orgguidetopharmacology.org eNOS plays a key role in regulating vascular tone by producing NO, which causes vasodilation. creative-proteomics.combiocrates.comwikipedia.org Its activity is typically regulated by calcium-calmodulin binding. nih.govwikipedia.orgguidetopharmacology.org

nNOS (NOS I): Predominantly expressed in neurons in the central and peripheral nervous systems. nih.govwikipedia.orgguidetopharmacology.org nNOS-derived NO can function as a neurotransmitter. wikipedia.orgsigmaaldrich.com Like eNOS, nNOS activity is generally calcium-dependent. nih.govwikipedia.orgguidetopharmacology.org

iNOS (NOS II): Often found in immune cells, such as macrophages, and its expression is typically induced by inflammatory stimuli like cytokines and endotoxins. frontiersin.orgwikipedia.orgsigmaaldrich.comguidetopharmacology.org iNOS produces large amounts of NO as part of the immune response, which can have antimicrobial and antitumor effects. frontiersin.orgwikipedia.orgsigmaaldrich.com Unlike the other isoforms, iNOS binds calmodulin at physiological calcium concentrations and is essentially calcium-independent and constitutively active once induced. guidetopharmacology.org

The NOS pathways compete with other arginine-utilizing enzymes, particularly arginase, for the common substrate this compound. frontiersin.orgbenthamopen.comresearchgate.net The balance between arginine metabolism via NOS and arginase can significantly influence the production of NO and other metabolites, impacting various physiological and pathological processes, including immune responses and cardiovascular function. frontiersin.orgnih.govresearchgate.net

NOS IsoformPrimary Location(s)RegulationPrimary Role(s)
eNOS (NOS III)Endothelial cells wikipedia.orgguidetopharmacology.orgCalcium-calmodulin dependent nih.govwikipedia.orgguidetopharmacology.orgVasodilation, regulation of vascular tone. creative-proteomics.combiocrates.comwikipedia.org
nNOS (NOS I)Neurons nih.govwikipedia.orgguidetopharmacology.orgCalcium-calmodulin dependent nih.govwikipedia.orgguidetopharmacology.orgNeurotransmission. wikipedia.orgsigmaaldrich.com
iNOS (NOS II)Immune cells (e.g., macrophages) frontiersin.orgwikipedia.orgguidetopharmacology.orgInduced by inflammatory stimuli, largely calcium-independent sigmaaldrich.comguidetopharmacology.orgImmune defense, production of large amounts of NO. frontiersin.orgwikipedia.orgsigmaaldrich.com

The citrulline produced by NOS can be recycled back to arginine through the action of ASS1 and ASL, forming the citrulline-NO cycle, which helps sustain NO production. frontiersin.orgbiocrates.comresearchgate.netnih.gov

Endothelial Nitric Oxide Synthase (eNOS) Mechanisms

Endothelial NOS (eNOS), also known as NOS3, is primarily expressed in endothelial cells lining blood vessels. wikipedia.orgguidetopharmacology.org It is a constitutively expressed, calcium-dependent enzyme that plays a critical role in regulating vascular tone, blood pressure, and preventing platelet aggregation and leukocyte adhesion. mdpi.comwikipedia.orgahajournals.org The synthesis of NO by eNOS is a two-step process involving the hydroxylation of this compound to Nω-hydroxy-L-arginine, followed by further oxidation to yield L-citrulline and NO. oup.comahajournals.orgfrontiersin.org

eNOS activity is tightly regulated by various factors, including calcium-calmodulin binding, phosphorylation, and protein-protein interactions. oup.comfrontiersin.orgportlandpress.com Calmodulin binding, which is dependent on intracellular calcium levels, facilitates electron transfer within the enzyme, a crucial step for NO synthesis. oup.comahajournals.org eNOS also interacts with other proteins like heat shock protein 90 (Hsp90), which stabilizes the enzyme and promotes its activation. frontiersin.orgphysiology.org The association of eNOS with the cationic amino acid transporter (CAT)-1, the primary transporter of this compound into endothelial cells, can also enhance eNOS activity, independent of this compound transport itself. frontiersin.orgportlandpress.com

Dysfunction of eNOS, often leading to reduced NO bioavailability, is associated with various cardiovascular diseases, including hypertension and atherosclerosis. oup.comahajournals.orgabcam.com This dysfunction can be caused by factors such as oxidative stress, which can lead to eNOS uncoupling, where the enzyme produces superoxide (B77818) instead of NO. oup.comahajournals.orgresearchgate.netaging-us.com

Inducible Nitric Oxide Synthase (iNOS) Mechanisms

Inducible NOS (iNOS), or NOS2, is typically expressed in response to inflammatory stimuli, such as cytokines and bacterial lipopolysaccharide, in various cell types, including macrophages and vascular smooth muscle cells. guidetopharmacology.orgpnas.orgahajournals.org Unlike eNOS and nNOS, iNOS is considered calcium-independent because it binds calmodulin at physiologically relevant calcium concentrations. frontiersin.orgwikipedia.orgguidetopharmacology.org iNOS produces large amounts of NO over extended periods, contributing to immune defense mechanisms. wikipedia.orgpnas.org

The synthesis of NO by iNOS also involves the oxidation of this compound. pnas.org The expression and activity of iNOS are regulated at the transcriptional and translational levels. pnas.orgnih.gov this compound availability can regulate iNOS activity by affecting iNOS protein levels through translational control mechanisms. pnas.orgnih.gov While iNOS is crucial for host defense, its persistent activation can lead to the production of toxic levels of NO, contributing to inflammatory diseases and conditions like septic shock. wikipedia.orgpnas.org

Neuronal Nitric Oxide Synthase (nNOS) Mechanisms

Neuronal NOS (nNOS), also known as NOS1, is primarily found in neurons in the central and peripheral nervous systems. wikipedia.orgguidetopharmacology.orgnih.gov It is a constitutively expressed, calcium-dependent enzyme involved in neurotransmission, synaptic plasticity, and neuronal development. wikipedia.orgnih.gov Similar to eNOS, nNOS activity is regulated by calcium-calmodulin binding. wikipedia.orgguidetopharmacology.org

nNOS contains an N-terminal PDZ domain that mediates its localization and interaction with other proteins. wikipedia.org This subcellular localization is important for its function in cell communication. wikipedia.org nNOS-derived NO can act as a retrograde neurotransmitter, influencing synaptic activity. wikipedia.org Dysfunction of nNOS and altered NO production in the nervous system have been implicated in various neurological disorders. pnas.orgnih.gov

Nitric Oxide Bioavailability and Regulation

Nitric oxide bioavailability refers to the amount of NO that is available to exert its biological effects in tissues. mdpi.comnih.gov It is influenced by several factors, including the rate of NO synthesis by NOS enzymes, the availability of this compound and essential cofactors (like BH4), and the rate of NO degradation. mdpi.comahajournals.orgresearchgate.netfrontiersin.org

The regulation of NO bioavailability is complex and involves the interplay of NOS activity, substrate availability, cofactor levels, and the presence of endogenous inhibitors and reactive oxygen species. ahajournals.orgresearchgate.netfrontiersin.orgahajournals.org Endogenous inhibitors of NOS, such as asymmetrical dimethylarginine (ADMA) and Nω-monomethyl-L-arginine (L-NMMA), can compete with this compound for binding to the NOS active site, thereby reducing NO synthesis. ahajournals.orgresearchgate.netahajournals.org

Oxidative stress can significantly impact NO bioavailability by promoting the reaction of NO with superoxide to form peroxynitrite, a potent oxidant that reduces NO levels and can damage biomolecules. nih.govahajournals.orgresearchgate.net Furthermore, oxidative stress can lead to eNOS uncoupling, where the enzyme produces superoxide instead of NO, further decreasing NO bioavailability and increasing oxidative damage. ahajournals.orgaging-us.com

The availability of this compound is a key factor regulating NO production. nih.gov While intracellular this compound concentrations are generally thought to be saturating for NOS enzymes, extracellular this compound supplementation can still enhance NO production, a phenomenon known as the "arginine paradox." frontiersin.orgportlandpress.compnas.orgpnas.org Proposed explanations for this paradox include the compartmentalization of intracellular this compound pools and the potential for extracellular this compound to preferentially access specific NOS pools. portlandpress.comahajournals.orgphysiology.org

Data Table: Key Factors Influencing NO Bioavailability

FactorEffect on NO BioavailabilityMechanism
This compound AvailabilityIncreasedSubstrate for NOS enzymes
BH4 LevelsIncreasedEssential cofactor for coupled NOS activity, prevents superoxide production
Endogenous NOS Inhibitors (ADMA, L-NMMA)DecreasedCompete with this compound for NOS binding
Oxidative StressDecreasedPromotes NO degradation (peroxynitrite formation), eNOS uncoupling
eNOS UncouplingDecreasedProduction of superoxide instead of NO
Arginase ActivityDecreasedCompetes with NOS for this compound substrate

Arginase Pathways (Arg1, Arg2)

Arginase is an enzyme that hydrolyzes this compound into L-ornithine and urea. researchgate.netnih.govmdpi.com This pathway represents a major alternative metabolic fate for this compound, distinct from the NOS pathway. researchgate.netfrontiersin.org Arginase activity can influence NO synthesis by reducing the availability of this compound for NOS enzymes. researchgate.netnih.govelsevier.es

Arginase Isoforms and Tissue Distribution

In mammals, two distinct isoforms of arginase exist: arginase 1 (Arg1) and arginase 2 (Arg2). nih.govresearchgate.netmdpi.comaai.org These isoforms are encoded by different genes but catalyze the same reaction. physiology.orgmdpi.comaai.org They differ in their subcellular localization and tissue distribution. researchgate.netmdpi.comaai.org

Arg1 is primarily a cytosolic enzyme and is highly expressed in the liver, where it plays a crucial role in the urea cycle for the detoxification of ammonia. mdpi.comresearchgate.netmdpi.comaai.org While most abundant in the liver, Arg1 is also found in other tissues, including macrophages. mdpi.comaai.org

Arg2 is predominantly a mitochondrial enzyme and is found in various extrahepatic tissues, including the kidney, prostate, and cardiomyocytes. mdpi.comresearchgate.netmdpi.comaai.org Although its expression levels are generally lower than Arg1 in the liver, Arg2 contributes to this compound metabolism in these extrahepatic sites. mdpi.commdpi.com

Data Table: Arginase Isoforms and Characteristics

IsoformSubcellular LocalizationPrimary Tissue DistributionMain Role in Liver
Arg1CytosolicLiver (high), Macrophages, othersUrea Cycle (ammonia detoxification)
Arg2MitochondrialKidney, Prostate, Cardiomyocytes, othersExtrahepatic this compound metabolism
Competition Between Arginase and NOS for this compound Substrate

Both arginase and NOS enzymes utilize this compound as a common substrate, leading to a potential competition between these pathways for this compound availability. researchgate.netahajournals.orgnih.govresearchgate.net Increased arginase activity can reduce intracellular this compound concentrations, thereby limiting the substrate available for NOS and potentially decreasing NO production. researchgate.netnih.govphysiology.orgelsevier.es

This competition has been proposed as a mechanism contributing to reduced NO bioavailability and endothelial dysfunction in various pathological conditions where arginase activity is upregulated, such as aging, diabetes, and cardiovascular diseases. nih.govfrontiersin.orgahajournals.orgphysiology.orgelsevier.es Studies have shown that inhibition of arginase can enhance NO production and improve endothelial function. ahajournals.orgphysiology.orgfrontiersin.org

However, the extent and significance of direct competition for a shared intracellular this compound pool have been debated. physiology.orgnih.govresearchgate.net Some research suggests that in the presence of a continuous supply of extracellular this compound, arginase may not directly outcompete NOS for the substrate. nih.govresearchgate.net Instead, alterations in this compound transport or other utilization pathways might play a more significant role in influencing NOS activity. nih.govresearchgate.net Despite this, the metabolic outcome of increased arginase activity is a reduction in this compound available for NO synthesis, either through direct competition or by altering this compound pools. researchgate.netnih.govphysiology.org Furthermore, Nω-hydroxy-L-arginine (NOHA), an intermediate in the NO synthesis pathway catalyzed by NOS, has been shown to inhibit arginase activity, suggesting a potential regulatory interplay between the two pathways. researchgate.netnih.gov

Regulatory Mechanisms of Arginase Activity and Expression

Arginase, the enzyme that hydrolyzes this compound into L-ornithine and urea, plays a critical role in this compound metabolism. The activity and expression of arginase are subject to complex regulatory mechanisms at both transcriptional and post-transcriptional levels.

Two isoforms of arginase exist in mammals: arginase I (cytosolic) and arginase II (mitochondrial). Arginase I is primarily expressed in the liver, where it functions in the urea cycle to detoxify ammonia. Arginase II is found in various extrahepatic tissues, including the kidneys, prostate, and macrophages, and is involved in the synthesis of L-ornithine for other pathways. nih.gov

Transcriptional regulation of arginase involves various factors, including cytokines and growth factors. For instance, in macrophages, arginase expression and activity can be modulated by immune regulatory signals such as interleukins (IL) and transforming growth factor β (TGF-β). mdpi.comfrontiersin.org Specifically, type 2 cytokines like IL-4 and IL-13 are known to induce arginase I expression and activity in macrophages, often in a synergistic manner with IL-10. aai.orgaai.org TGF-β can also amplify arginase expression, promoting processes like wound healing and tissue repair. frontiersin.org Conversely, type 1 cytokines, such as IFN-γ, tend to induce inducible NO synthase (iNOS) activity while showing only marginal induction of arginase. aai.org The balance between arginase and iNOS activity is crucial as they compete for the common substrate this compound, influencing the production of downstream metabolites like urea, ornithine, nitric oxide, polyamines, and proline. nih.govmdpi.com

Post-transcriptional regulation of arginase expression has also been observed. Studies in yeast suggest that while general amino acid control operates at the transcriptional level, arginine-specific regulation of arginase (CAR1) may occur post-transcriptionally, potentially affecting mRNA stability. nih.gov In Aspergillus nidulans, this compound has been shown to directly bind to the 5'-UTR of the arginase gene (agaA) mRNA, inducing structural changes and influencing alternative splicing of an intron in the 5'-UTR. This suggests a riboswitch-mediated mechanism for regulating arginase expression at the mRNA stability level. nih.gov In mammalian cells, microRNA-155 (miR155) has been identified as a post-transcriptional regulator of arginase II (Arg2) expression in dendritic cells. miR155 represses Arg2 expression, and this regulation is critical for controlling extracellular arginine availability and supporting T cell proliferation. aai.org Additionally, epigenetic modifications, such as methylation of the Arg2 promoter and histone acetylation/deacetylation regulated by enzymes like histone deacetylase 2 (HDAC2), can also influence arginase II transcription. ahajournals.org

The regulatory mechanisms of arginase are summarized in the table below:

Regulatory LevelMechanismEffect on Arginase Activity/ExpressionExamples/Mediators
TranscriptionalCytokine signalingInduction or RepressionIL-4, IL-10, IL-13, TGF-β, IFN-γ, TNF-α mdpi.comfrontiersin.orgaai.orgaai.org
TranscriptionalEpigenetic modificationsRegulationPromoter methylation, Histone acetylation/deacetylation (e.g., HDAC2) ahajournals.org
Post-transcriptionalmRNA structure and splicing (in some organisms)RegulationThis compound binding to 5'-UTR, Riboswitches nih.gov
Post-transcriptionalMicroRNA regulationRepressionmiR155 targeting Arg2 mRNA aai.org

Interconversion with Other Amino Acids and Metabolites

This compound stands at a crucial metabolic crossroads, interconverting with several other amino acids and giving rise to a diverse array of metabolites. This interconnectedness highlights its central role in nitrogen metabolism and various biosynthetic pathways.

L-Ornithine and Urea Cycle Integration

A primary fate of this compound is its hydrolysis by arginase, yielding L-ornithine and urea. This reaction is the final step of the urea cycle, which is essential for the detoxification and excretion of excess nitrogen in the form of urea. nih.govnews-medical.netcreative-proteomics.com In the liver, the urea cycle efficiently converts ammonia into urea, preventing its toxic accumulation. nih.gov

L-ornithine, produced from this compound, is a key intermediate in the urea cycle. It is transported into the mitochondria, where it combines with carbamoyl phosphate (generated from ammonia and bicarbonate) to form L-citrulline, catalyzed by ornithine transcarbamoylase (OTC). news-medical.netcreative-proteomics.comembopress.org L-citrulline is then transported to the cytosol and, through a series of reactions involving argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL), is converted back to this compound, releasing fumarate. news-medical.netembopress.org This regenerated this compound can then re-enter the cycle. news-medical.net

While the urea cycle is predominantly active in hepatocytes, components of the cycle and the interconversion between this compound and L-ornithine occur in other tissues as well, contributing to local nitrogen metabolism and the provision of L-ornithine for other pathways. nih.govembopress.org

Polyamine Synthesis from L-Ornithine (Putrescine, Spermidine (B129725), Spermine)

L-ornithine, derived from this compound hydrolysis, is a direct precursor for the biosynthesis of polyamines, a group of aliphatic cations essential for cell growth, proliferation, and differentiation. nih.govembopress.orgmdpi.comnih.gov The polyamine synthesis pathway begins with the decarboxylation of L-ornithine to form putrescine, a reaction catalyzed by ornithine decarboxylase (ODC). embopress.orgmdpi.comnih.govresearchgate.netresearchgate.net ODC is considered a rate-limiting enzyme in this pathway and its activity is tightly regulated. mdpi.comcpn.or.kr

Putrescine then serves as the foundation for the synthesis of higher polyamines, spermidine and spermine (B22157). Spermidine is formed by the addition of an aminopropyl group to putrescine, catalyzed by spermidine synthase (SRM). mdpi.comnih.govresearchgate.netresearchgate.net Subsequently, spermine is synthesized from spermidine by the addition of another aminopropyl group, a reaction mediated by spermine synthase (SMS). mdpi.comnih.govresearchgate.netresearchgate.net The aminopropyl groups are donated by decarboxylated S-adenosylmethionine (dcAdoMet), which is produced from S-adenosylmethionine (SAM) by S-adenosylmethionine decarboxylase (AdoMetDC). mdpi.comnih.govresearchgate.netresearchgate.net

The polyamine metabolic pathway is summarized below:

StepReactant(s)Enzyme(s)Product(s)
InitiationL-OrnithineOrnithine decarboxylase (ODC)Putrescine, CO₂
Spermidine SynthesisPutrescine, dcAdoMetSpermidine synthase (SRM)Spermidine, Methylthioadenosine (MTA)
Spermine SynthesisSpermidine, dcAdoMetSpermine synthase (SMS)Spermine, Methylthioadenosine (MTA)

Polyamines can also be interconverted and catabolized. Acetylation by spermidine/spermine N¹-acetyltransferase (SSAT) and subsequent oxidation by polyamine oxidase (PAO) are involved in polyamine catabolism and the regeneration of putrescine and spermidine. mdpi.comnih.govresearchgate.net

While L-ornithine is the major precursor for polyamines, the proportion of cellular polyamines derived from this compound catabolism via arginase is still being investigated. embopress.org

Creatine (B1669601) Synthesis Pathway

This compound is one of the three amino acids, along with glycine and methionine (in the form of SAM), required for the de novo synthesis of creatine. nih.govahajournals.orgbohrium.com Creatine plays a vital role in energy buffering in excitable tissues like muscle and brain through the phosphocreatine (B42189) system. ahajournals.orgfrontiersin.org

Creatine biosynthesis occurs in two main steps, primarily in the kidneys and liver. The first step takes place mainly in the kidneys, where this compound donates a guanidino group to glycine, forming guanidinoacetate (GAA) and L-ornithine. nih.govfrontiersin.orgphysiology.orgresearchgate.net This reaction is catalyzed by this compound:glycine amidinotransferase (AGAT), also known as glycine amidinotransferase (GATM). bohrium.comfrontiersin.orgphysiology.orgresearchgate.net AGAT is considered a regulated step in creatine biosynthesis. physiology.org

GAA is then transported to the liver, where the second step occurs. In the liver, GAA is methylated by S-adenosylmethionine (SAM) to form creatine and S-adenosylhomocysteine (SAH). nih.govfrontiersin.orgphysiology.orgresearchgate.net This reaction is catalyzed by guanidinoacetate N-methyltransferase (GAMT). bohrium.comfrontiersin.orgphysiology.orgresearchgate.net Creatine is then released into the circulation and taken up by tissues via a specific transporter. frontiersin.org

The creatine synthesis pathway is outlined below:

StepLocationReactant(s)Enzyme(s)Product(s)
TransamidinationKidneyThis compound, GlycineAGAT (GATM)Guanidinoacetate, L-Ornithine frontiersin.orgphysiology.orgresearchgate.net
MethylationLiverGuanidinoacetate, SAMGAMTCreatine, SAH frontiersin.orgphysiology.orgresearchgate.net

Regulation of creatine biosynthesis is thought to occur primarily at the level of AGAT. Increased serum creatine levels can downregulate AGAT activity, enzyme level, and mRNA expression in the kidney, suggesting end-product repression. frontiersin.orgphysiology.org

Agmatine (B1664431) Metabolism

This compound is also a precursor for the synthesis of agmatine (1-amino-4-guanidinobutane), a cationic amine found in various tissues, including the brain. wikipedia.orgresearchgate.netportlandpress.comresearchgate.net Agmatine is synthesized by the decarboxylation of this compound, a reaction catalyzed by mitochondrial arginine decarboxylase (ADC). cpn.or.krwikipedia.orgresearchgate.netportlandpress.comresearchgate.net

Agmatine can be metabolized through different pathways. A major route involves hydrolysis catalyzed by agmatinase, which converts agmatine into urea and putrescine, linking agmatine metabolism to the polyamine synthesis pathway. wikipedia.orgresearchgate.netportlandpress.comresearchgate.net This suggests that agmatine can serve as an alternative precursor for polyamine biosynthesis, particularly putrescine. wikipedia.orgportlandpress.com

Another pathway for agmatine degradation, mainly in peripheral tissues, involves oxidation by diamine oxidase, producing agmatine-aldehyde. This aldehyde is then converted to guanidinobutyrate by aldehyde dehydrogenase, and guanidinobutyrate can be excreted. wikipedia.orgresearchgate.net

The metabolic pathways of agmatine are summarized below:

PathwayInitial EnzymeProduct(s)Further Metabolism
HydrolysisAgmatinaseUrea, PutrescinePutrescine enters polyamine synthesis wikipedia.orgresearchgate.netportlandpress.comresearchgate.net
OxidationDiamine oxidaseAgmatine-aldehydeConverted to guanidinobutyrate by aldehyde dehydrogenase, then excreted wikipedia.orgresearchgate.net

Agmatine has been suggested to have neuromodulatory properties and can inhibit nitric oxide synthases. wikipedia.orgportlandpress.comresearchgate.net Its synthesis and degradation enzymes, ADC and agmatinase, are expressed in various mammalian tissues and their activities can be regulated, for example, in macrophages by lipopolysaccharide (LPS) and cytokines. portlandpress.com

Proline and Glutamate Interplay

This compound metabolism is interconnected with the metabolism of proline and glutamate, forming a complex metabolic axis. nih.govresearchgate.netwikipedia.orgontosight.ai this compound can be converted to L-ornithine via arginase, and L-ornithine can be further metabolized to pyrroline-5-carboxylate (P5C) by ornithine aminotransferase (OAT). nih.govresearchgate.netontosight.ai P5C is a key intermediate that can be converted to proline by pyrroline-5-carboxylate reductase (P5CR). nih.govontosight.ai This pathway represents a route by which this compound can contribute to proline synthesis. embopress.orgnih.gov

Conversely, proline can be catabolized back to P5C by proline dehydrogenase (PRODH) and then to glutamate by P5C dehydrogenase (P5CDH). embopress.orgnih.govontosight.aicreative-proteomics.com Glutamate is a central amino acid involved in various metabolic processes, including the synthesis of this compound. Glutamate can be converted to P5C by glutamate 5-kinase and glutamate-5-semialdehyde dehydrogenase, and P5C can then be converted to ornithine by OAT. nih.govwikipedia.org Ornithine can enter the urea cycle to produce this compound through the actions of OTC, ASS, and ASL. nih.govwikipedia.org

The interconversion between glutamate, ornithine, and proline, mediated by P5C, forms a cycle that is tightly linked to this compound metabolism. nih.govresearchgate.netnih.gov This "glutamine-arginine-proline metabolic axis" is crucial for various cellular functions and is particularly relevant in rapidly proliferating cells, such as cancer cells. nih.govresearchgate.netontosight.ai

The interplay between these amino acids is summarized below:

Conversion DirectionStarting Compound(s)Enzyme(s) InvolvedProduct(s)Key Intermediate
Arginine to ProlineThis compoundArginase, OAT, P5CRL-Ornithine, P5C, ProlineP5C nih.govontosight.ai
Proline to GlutamateProlinePRODH, P5CDHP5C, GlutamateP5C embopress.orgnih.govontosight.ai
Glutamate to ArginineGlutamateP5CS, OAT, OTC, ASS, ASLP5C, L-Ornithine, L-Citrulline, this compoundP5C, L-Ornithine, L-Citrulline nih.govwikipedia.org

The balance and regulation of these interconversion pathways are critical for maintaining cellular homeostasis and supporting specific physiological demands.

This compound Transport Systems

The passage of this compound across cellular membranes is facilitated by specific transport proteins, as its polar nature prevents free diffusion. frontiersin.orgmdpi.comresearchgate.net These transporters exhibit distinct characteristics in terms of structure, tissue distribution, and substrate affinity. frontiersin.orgphysoc.org The majority of this compound transport is mediated by members of the solute carrier (SLC) superfamily, particularly those within the SLC7 family. nih.govfrontiersin.orgmdpi.comarvojournals.org

Cationic Amino Acid Transporters (CATs: CAT1, CAT2, CAT3)

The cationic amino acid transporters (CATs), encoded by the SLC7A1, SLC7A2, and SLC7A3 genes, are key players in this compound uptake. benthamopen.comfrontiersin.orgarvojournals.org These transporters are relatively selective for cationic amino acids, including this compound, L-lysine, and L-ornithine. benthamopen.commdpi.comphysoc.org

CAT1 (SLC7A1) is constitutively expressed in most mammalian tissues, with the exception of the liver. frontiersin.orgarvojournals.org It is considered a major determinant of plasma this compound levels and is assumed to be responsible for a significant portion of this compound uptake in endothelial cells, estimated at 70–95%. mdpi.comarvojournals.org CAT1 functions as a high-affinity transporter, with reported apparent KM values for this compound influx ranging from 100 to 519 μM depending on the experimental model. mdpi.com

CAT2 (SLC7A2) exists as two splice variants, CAT2A and CAT2B, which differ in their amino acid sequences within a specific region, leading to divergent transport properties. physoc.orgarvojournals.org CAT2A is predominantly expressed in hepatocytes and smooth muscle cells and exhibits a lower substrate affinity compared to CAT1 and CAT2B. arvojournals.org CAT2B, in contrast, is often inducible, particularly under inflammatory conditions, and displays a high affinity for this compound, comparable to that of CAT1. physoc.orgarvojournals.org Studies in macrophages have shown that CAT2-mediated this compound transport may regulate the this compound:nitric oxide pathway. nih.gov

CAT3 (SLC7A3) expression is largely restricted to the adult brain and thymus, although it can be significantly upregulated in other cell types under specific conditions. frontiersin.orgphysoc.orgdrugbank.com Research in CAT1 knockout cell lines has demonstrated that increased CAT3-mediated transport can functionally compensate for the absence of CAT1, mediating a significant portion of high-affinity arginine transport in these cells. drugbank.com

The transport mediated by CAT proteins is generally sodium-independent and involves facilitated diffusion, often exhibiting trans-stimulation by intracellular substrates. benthamopen.comresearchgate.net

Table 1: Characteristics of Cationic Amino Acid Transporters (CATs)

TransporterGeneExpression PatternAffinity for this compoundSodium DependenceKey Features
CAT1SLC7A1Ubiquitous (except liver), ConstitutiveHigh (KM ~100-519 μM) mdpi.comSodium-independent benthamopen.comMajor transporter in endothelial cells mdpi.comarvojournals.org
CAT2ASLC7A2Predominantly Liver, Smooth Muscle Cells, ConstitutiveLowSodium-independentSplice variant of CAT2 physoc.orgarvojournals.org
CAT2BSLC7A2Inducible (e.g., inflammation), Various cell typesHigh (KM ~40-380 μM) physoc.orgSodium-independentSplice variant of CAT2, inducible isoform physoc.orgarvojournals.org
CAT3SLC7A3Adult Brain, Thymus (primarily) frontiersin.orgphysoc.org, inducible in some conditions drugbank.comHigh drugbank.comSodium-independentCan compensate for CAT1 loss drugbank.com

System y+L Amino Acid Transporters (y+LAT1, y+LAT2)

System y+L amino acid transporters are heterodimeric transporters composed of a heavy chain (4F2hc, encoded by SLC3A2) and a light chain, which can be either y+LAT1 (SLC7A7) or y+LAT2 (SLC7A6). mdpi.comphysiology.orgphysiology.orgphysiology.org These transporters facilitate both the sodium-independent transport of cationic amino acids and the sodium-dependent transport of some neutral amino acids. physiology.orgnih.gov

System y+L functions primarily as an obligatory exchanger, exporting intracellular cationic amino acids like this compound in exchange for extracellular neutral amino acids and sodium ions. mdpi.comphysiology.orgresearchgate.net This exchange mechanism is crucial for the release of absorbed cationic amino acids from intestinal and kidney epithelial cells into the bloodstream. mdpi.com

y+LAT1 (SLC7A7) is the light chain mutated in Lysinuric Protein Intolerance (LPI), an inherited disorder characterized by impaired cationic amino acid transport in the intestine and kidney. physiology.orgresearchgate.net Studies have shown that y+LAT1 is predominantly expressed in monocyte-derived macrophages, and its dysfunction in LPI leads to low plasma levels of arginine and lysine. researchgate.net

y+LAT2 (SLC7A6) is another light chain subunit of the system y+L transporter. mdpi.comphysiology.orgphysiology.orgphysiology.org It is more uniformly expressed across various cell models compared to y+LAT1 and can complement cationic amino acid transport in cells of patients with LPI, except for monocyte-derived macrophages. researchgate.net The y+LAT2-4F2hc complex mediates the exchange of various amino acids, including this compound, L-leucine, and L-glutamine, and plays a role in processes like ammonia clearance. nih.gov

System y+L transporters, particularly y+LAT1, have been investigated for their role in this compound transport in human umbilical vein endothelial cells (HUVECs). mdpi.com

Table 2: Characteristics of System y+L Amino Acid Transporters

Transporter SubunitGeneAssociated Heavy ChainPrimary FunctionSodium DependenceKey Features
y+LAT1SLC7A74F2hc (SLC3A2)Exchange of intracellular cationic amino acids for extracellular neutral amino acids + Na+ mdpi.comphysiology.orgresearchgate.netSodium-dependent (for neutral amino acid influx) nih.govMutated in Lysinuric Protein Intolerance (LPI) physiology.orgresearchgate.net, predominantly in monocyte-derived macrophages researchgate.net
y+LAT2SLC7A64F2hc (SLC3A2)Exchange of intracellular cationic amino acids for extracellular neutral amino acids + Na+ mdpi.comphysiology.orgresearchgate.netSodium-dependent (for neutral amino acid influx) nih.govMore uniformly expressed than y+LAT1 researchgate.net, involved in ammonia clearance nih.gov

Other this compound Transport Mechanisms

While CATs and system y+L transporters are the most extensively studied mechanisms for this compound transport, other systems also contribute to its cellular uptake and efflux. nih.govmdpi.comphysiology.org These include systems b⁰,⁺ and B⁰,⁺, which transport both cationic and neutral amino acids with varying dependencies on sodium and chloride ions. physiology.orgoup.com System b⁰,⁺ is a heterodimeric transporter involving the heavy chain rBAT and light chain b⁰,⁺AT. physiology.org System B⁰,⁺ is a sodium- and chloride-dependent transporter. physiology.org

Another transporter, ATB⁰,⁺ (a member of the SLC6 family), has been shown to play a role in this compound transport, particularly across epithelial membranes such as those in the airways. frontiersin.orgmdpi.com This transporter can transport a broad range of amino acids. mdpi.com

The cellular acquisition of arginine can also occur through mechanisms beyond direct transport of free this compound, including de novo synthesis within the cell and the degradation of extracellular proteins taken up via processes like macropinocytosis. embopress.org

Regulation of this compound Transport in Health and Disease

The transport of this compound is a tightly regulated process influenced by various physiological and pathophysiological conditions. nih.govphysoc.org This regulation is crucial as the availability of intracellular this compound can be rate-limiting for key metabolic pathways, particularly nitric oxide synthesis. nih.govresearchgate.netdrugbank.com

Inflammatory mediators, growth factors, and hemodynamic forces have been shown to stimulate this compound transport in vascular smooth muscle cells by inducing the expression of CAT genes. nih.gov For instance, inflammatory cytokines like TNF-α can increase the transport capacity (Vmax) for this compound without altering its affinity (Km). ahajournals.org However, the specific effects can be stimulus and cell-type dependent. ahajournals.org

In conditions of oxidative stress or inflammation, the intracellular transport of this compound may be impaired, potentially reducing its availability for NO synthesis. mdpi.com This impaired transport is considered relevant in cardiovascular diseases where endothelial dysfunction is associated with diminished NO bioavailability. mdpi.com

Differential regulation of CAT genes allows for varied requirements for cationic amino acids in the intact organism. nih.gov For example, surgical trauma and food deprivation have been shown to induce CAT2a transcripts in skeletal muscle, while activated macrophages decrease CAT1 levels but accumulate CAT2. nih.gov

The regulation of this compound transport is also implicated in specific disease states. In Lysinuric Protein Intolerance (LPI), mutations in the SLC7A7 gene encoding y+LAT1 lead to impaired cationic amino acid transport in the kidney and intestine. physiology.orgresearchgate.net In contrast, fibroblasts from LPI patients exhibit normal transport through system y+L, likely due to the activity of y+LAT2 (SLC7A6). physiology.org

Advances in understanding the molecular biology of cationic amino acid transporters and intracellular signaling pathways provide a basis for further investigation into the regulation of this compound transport in health and disease. physoc.org

Table 3: Factors Influencing this compound Transport Regulation

Regulatory FactorEffect on TransportExample ContextRelevant TransportersResearch Finding Highlights
Inflammatory MediatorsStimulate transport by inducing CAT gene expression nih.govVascular smooth muscle cells, Macrophages nih.govahajournals.orgCATsTNF-α increases Vmax for this compound transport in vascular cells ahajournals.org; Activated macrophages accumulate CAT2 nih.gov.
Growth FactorsStimulate transport by inducing CAT gene expression nih.govVascular smooth muscle cells nih.govCATsInfluence this compound metabolism towards polyamine synthesis nih.gov.
Hemodynamic ForcesStimulate transport by inducing CAT gene expression nih.govVascular smooth muscle cells nih.govCATsCyclic mechanical strain directs this compound metabolism towards proline and collagen formation nih.gov.
Oxidative Stress/InflammationMay impair intracellular transport mdpi.comCardiovascular diseases mdpi.comVarious TransportersReduced this compound availability for NO synthesis despite supplementation mdpi.com.
Surgical Trauma/Food DeprivationInduce CAT2a transcripts nih.govSkeletal muscle nih.govCAT2aCAT1 and high-affinity CAT2 were not detectably altered in skeletal muscle under these conditions nih.gov.
Genetic MutationsImpaired transport functionLysinuric Protein Intolerance (LPI) physiology.orgresearchgate.nety+LAT1 (SLC7A7)Mutations in SLC7A7 lead to impaired cationic amino acid transport in kidney and intestine; y+LAT2 can compensate in some cell types physiology.orgresearchgate.net.
Intracellular SubstratesCan cause trans-stimulationVarious cell types benthamopen.comresearchgate.netCATsIncreased extracellular L-ornithine may favor this compound extrusion benthamopen.com.

Physiological and Cellular Functions of L Arginine

Cardiovascular System Regulation

L-arginine is central to maintaining cardiovascular homeostasis, largely mediated by its conversion to nitric oxide within endothelial cells. nih.gov This process is catalyzed by the enzyme nitric oxide synthase (NOS). mdpi.com

Endothelial Function Modulation via Nitric Oxide

Endothelial cells, which line the interior surface of blood vessels, utilize this compound to synthesize NO. mdpi.com This NO production is a critical factor in regulating vascular function. mdpi.com NO synthesized in the endothelium diffuses into adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com Elevated cGMP levels induce smooth muscle relaxation and subsequent vasodilation. mdpi.com This mechanism is fundamental for regulating vascular tone and ensuring adequate blood flow and oxygen delivery to tissues. mdpi.com Impaired NO production or bioavailability can contribute to endothelial dysfunction, a key factor in the development of cardiovascular diseases such as hypertension. mdpi.comnih.gov

Research indicates that this compound can enhance NO production and improve vascular elasticity, thereby alleviating endothelial dysfunction caused by reduced NO bioavailability. nih.gov Studies have shown a beneficial effect of this compound supplementation on endothelial function in various conditions associated with endothelial hypofunction and reduced NO synthesis. nih.gov

Vascular Tone and Blood Pressure Control

Studies have investigated the effect of this compound administration on blood pressure. A review of studies indicated that this compound supplementation may help lower blood pressure. mayoclinic.org One large review found that adults taking daily this compound supplements experienced a reduction in both systolic and diastolic blood pressure. mayoclinic.org Specifically, systolic pressure decreased by approximately 6.4 mmHg and diastolic pressure by about 2.6 mmHg. mayoclinic.org These benefits were associated with taking less than 9 grams of this compound per day for 4 to 24 days. mayoclinic.org While research results have shown some variation, the most recent findings suggest a potential role for this compound in blood pressure management, particularly in certain forms of experimental hypertension. mayoclinic.orgnih.gov

Data from a review of studies on this compound and hypertension:

Study Type Participants This compound Administration Systolic BP Change (mmHg) Diastolic BP Change (mmHg) Citation
Literature Review Adults (with and without HTN) Daily supplementation (4-24 days) -6.4 -2.6 mayoclinic.org
Clinical Trial 29 healthy individuals Oral (1 week) -4 (mean in 62%) -3.7 (mean in 69%) nih.gov
Clinical Trial 10 healthy males IV infusion (500 mg/kg over 30 min) -5.7 (mean) - nih.gov
Oral Administration Participants not specified Oral -5 (mean) - nih.gov
Clinical Trial 10 borderline hypertensive patients Oral (not specified) -11 (mean) -4.9 (mean) nih.gov
Clinical Trial 19 normotensive participants Oral (not specified) -0.22 (mean) -4.5 (mean) nih.gov

Platelet Aggregation and Thrombosis Modulation

Nitric oxide also possesses anti-thrombotic properties that help protect endothelial integrity and reduce the risk of clot formation. mdpi.com NO inhibits platelet aggregation, a key process in the formation of blood clots. tivortin.comnih.gov This effect is mediated through the activation of soluble guanylate cyclase within platelets, leading to an increase in cyclic GMP. nih.gov

Human platelets contain a constitutive, calcium-dependent NO synthase that is activated by agonists like collagen, leading to NO synthesis from this compound. nih.govnih.gov This intraplatelet NO production increases cyclic GMP and down-regulates platelet aggregation. nih.govnih.gov In vitro studies have shown that this compound can enhance platelet cyclic GMP levels by increasing NO production, thereby reducing platelet aggregation. nih.gov This effect is attenuated by NO synthase inhibitors, indicating the involvement of the this compound-NO pathway. nih.gov In vivo studies in animals and in vitro data also suggest a complex antiaggregatory effect of this compound. nih.gov

Acute intravenous administration of this compound has been shown to reduce the frequency of embolic signals in patients after carotid endarterectomy, suggesting a therapeutic effect on thrombotic and thromboembolic events. ahajournals.org Intravenous administration of this compound resulting in increased plasma levels was accompanied by inhibition of maximal platelet aggregation and increased platelet cGMP content, consistent with NO-mediated effects. ahajournals.org

Angiogenesis and Vascular Remodeling

This compound's role extends to influencing angiogenesis, the formation of new blood vessels, and vascular remodeling, the structural changes in existing vessels. Nitric oxide, a key metabolite of this compound, is a major vasodilator that regulates vascular tone and hemodynamics. cambridge.org Proline, another product of arginine catabolism, is a crucial component of extracellular matrix collagen, which is important for angiogenesis and vascular remodeling. cambridge.org

Studies in rats exposed to chronic hypoxia have shown that dietary this compound supplementation can attenuate the development of hypoxic pulmonary hypertension. physiology.orgnih.gov This effect was not attributed to changes in the structurally determined lumen diameter of pulmonary blood vessels or augmented nitric oxide-mediated vasodilation in chronically hypoxic lungs. physiology.org Instead, this compound supplementation significantly increased the total length of vessels within the gas exchange region of the hypoxic lungs, suggesting that this compound enhanced angiogenesis. physiology.org This angiogenic action may attenuate hypoxic pulmonary hypertension by creating new parallel vascular pathways through the lung. physiology.org This is consistent with previous evidence of this compound's angiogenic effect in the systemic circulation. physiology.org

Research in a rat model of myocardial infarction demonstrated that oral supplementation of this compound improved ventricular remodeling by regulating angiogenesis and collagen synthesis in the peri-infarct area. sciencepublishinggroup.com this compound treatment increased CD31-positive and α-SMA positive microvessels in the peri-infarct area, indicating enhanced angiogenesis and arteriogenesis. sciencepublishinggroup.com

Immune System Modulation

This compound significantly influences immune responses and plays a central role in the normal function of the immune system. aai.orgnih.gov It affects the activity of immune cells by modulating T-cell function, the polarization of macrophages, and the release of cytokines. nih.gov this compound plays a dual role in immune regulation, acting as both an immunostimulatory and immunosuppressive agent depending on the specific cellular and biochemical environment. nih.gov

T-Cell Metabolism and Function

This compound availability can modulate T cell function. aai.org T cells require this compound for viability, proliferation, and differentiation. aai.org this compound is metabolized in macrophages by inducible nitric oxide synthase (iNOS) to produce nitric oxide, which is important in cytotoxic mechanisms, and by arginase I (ASE I) and arginase II (ASE II) to synthesize L-ornithine and urea (B33335). aai.org L-ornithine is a precursor for polyamines, which are needed for cell proliferation. aai.org

This compound metabolism is intricately linked to the activation of macrophages and T cells. researchgate.net Arginine activates T cells, and T cells primed without arginine cannot proliferate or efficiently produce cytokines. researchgate.net Elevated intracellular this compound levels can induce global metabolic changes in activated T cells, including a shift from glycolysis to oxidative phosphorylation. researchgate.netnih.govnih.gov This metabolic reprogramming can enhance T cell survival and antitumor activity. nih.govnih.govaacrjournals.org

Studies using high-resolution mass spectrometry have characterized the proteome and metabolome of activated T cells, revealing critical changes in arginine metabolism that lead to a drop in intracellular this compound concentration upon activation. nih.govnih.govaacrjournals.org Elevating this compound levels promoted the generation of central memory-like T cells with enhanced survival capacity and antitumor activity in a mouse model. nih.govaacrjournals.org

Research has also shown that antigen-presenting cells (APCs) can synthesize this compound, and this APC-derived this compound can support T cell viability and proliferation, particularly under nutrient-limiting conditions. aai.org This highlights a mechanism by which APCs can support T cell activation. aai.org

This compound deprivation has been shown to impair T cell proliferation and cytokine production. researchgate.net The metabolism of this compound is recognized as a crucial mechanism for regulating immune responses. researchgate.net

Macrophage Polarization and Activity (M1/M2)

Differential metabolism of this compound is a hallmark distinguishing M1 (classically activated) and M2 (alternatively activated) macrophages. In M1 macrophages, this compound is primarily metabolized by inducible nitric oxide synthase (iNOS) to produce nitric oxide (NO) and L-citrulline. NO is a key molecule with potent antimicrobial properties and contributes to the pro-inflammatory functions of M1 macrophages. nih.govfrontiersin.org Conversely, in M2 macrophages, this compound is predominantly hydrolyzed by arginase-1 (Arg1) into L-ornithine and urea. nih.govfrontiersin.org L-ornithine serves as a precursor for the synthesis of polyamines (putrescine, spermidine (B129725), and spermine) via ornithine decarboxylase (ODC), and L-proline via ornithine aminotransferase (OAT). frontiersin.org Polyamines and L-proline are essential substrates for cell growth, proliferation, and collagen synthesis, which are characteristic functions of M2 macrophages involved in tissue repair and remodeling. nih.govfrontiersin.org

The balance between iNOS and Arg1 activity, and thus the metabolic fate of this compound, is crucial for determining macrophage polarization and subsequent immune responses. life-science-alliance.orgresearchgate.net Activation of enzymatic pathways leading to NO synthesis drives M1 polarization, while activation of pathways for polyamine synthesis promotes M2 polarization. life-science-alliance.org Research indicates that modulating this compound metabolism can reprogram macrophage phenotypes. For instance, inhibiting the polyamine synthesis pathway can influence macrophage polarization towards an M1-like phenotype. life-science-alliance.org

Differential Arginine Metabolism in Macrophage Polarization:

Macrophage PhenotypeKey EnzymeMetabolic ProductsPrimary Functions
M1 (Classical)iNOSNitric Oxide (NO), L-CitrullinePro-inflammatory, Antimicrobial
M2 (Alternative)Arginase-1 (Arg1)L-Ornithine, UreaTissue Repair, Immunoregulation, Pro-tumor (in some contexts)

Neutrophil and Lymphocyte Function

This compound is also important for the function of other immune cells, including neutrophils and lymphocytes. In neutrophils, this compound serves as the substrate for iNOS, contributing to the production of nitric oxide, which is involved in the respiratory burst and the generation of reactive nitrogen species (RNS), important antimicrobial factors. frontiersin.org Studies have shown that this compound supplementation can enhance the intracellular killing of certain bacteria by murine neutrophils, improving phagosome acidification, increasing reactive oxygen species (ROS) production, and enhancing nitric oxide consumption. frontiersin.org However, the role of this compound in neutrophil function can be complex and context-dependent, with some studies showing beneficial effects on phagocytosis while others indicate no significant impact on the response to certain pathogens. frontiersin.org this compound has also been shown to reduce neutrophil adherence to the endothelium, a process implicated in inflammatory responses and tissue damage. oup.comnih.gov

For lymphocytes, particularly T cells, this compound availability is critical for proliferation and function. frontiersin.orgnih.gov this compound depletion, often mediated by arginase-producing myeloid-derived suppressor cells (MDSCs) in conditions like cancer and infection, can impair T cell proliferation, reduce interferon-gamma production, and downregulate the T cell receptor zeta chain, leading to impaired adaptive immune responses. frontiersin.orgnih.govresearchgate.net this compound is essential for the expression of the zeta-chain subunit of the T cell receptor complex and the development of memory B cells. frontiersin.org Supplementation with this compound has been shown to reverse T cell dysfunction associated with low this compound levels in certain conditions. frontiersin.org Furthermore, this compound can influence T cell differentiation, promoting the differentiation of Th1 and Th17 cells (pro-inflammatory) while also supporting the differentiation of regulatory T cells (Tregs) at optimal levels, contributing to immune homeostasis. mdpi.com Research also suggests that this compound enhances neonatal regulatory T-cell function, potentially through epigenetic regulation of IL-10 production. frontiersin.org

Research Findings on this compound and Immune Cell Function:

Cell TypeKey Effects of this compoundResearch Examples
NeutrophilsSupports NO and RNS production; Enhances intracellular killing; Reduces endothelial adherence.Studies on Klebsiella pneumoniae killing by murine neutrophils; Research on neutrophil adherence and coronary artery dysfunction. frontiersin.orgoup.comnih.gov
T LymphocytesEssential for proliferation and function; Prevents anergy; Influences differentiation (Th1, Th17, Tregs).Studies on this compound depletion and T cell dysfunction in cancer/infection; Research on neonatal Treg function. frontiersin.orgnih.govresearchgate.net
B LymphocytesSupports antibody production and memory B cell development.Research highlighting this compound's role in overall immune modulation. frontiersin.org

Cytokine Production and Inflammatory Response Regulation

This compound plays a significant role in regulating the production of cytokines and modulating inflammatory responses. As a precursor to NO, this compound influences signaling pathways that control the expression of various pro-inflammatory and anti-inflammatory mediators. mdpi.comnih.gov In macrophages, the balance between NO and polyamine production, driven by this compound metabolism, directly impacts the cytokine profile. M1 macrophages, characterized by high NO production, typically secrete pro-inflammatory cytokines like TNF-alpha and IL-6. frontiersin.orglife-science-alliance.org Conversely, M2 macrophages, with elevated arginase activity and polyamine synthesis, are associated with the production of anti-inflammatory cytokines such as IL-10 and TGF-beta, which promote the resolution of inflammation and tissue repair. frontiersin.org

Studies have demonstrated that this compound can attenuate the production of pro-inflammatory cytokines induced by stimuli like lipopolysaccharide (LPS). nih.gov For example, research on bovine mammary epithelial cells showed that this compound reduced LPS-induced production of IL-1 beta, IL-6, TNF-alpha, and iNOS. nih.gov This regulatory effect on cytokine production contributes to this compound's ability to modulate the inflammatory response. mdpi.comnhri.org.tw this compound's influence on immune cell function, including macrophage polarization and lymphocyte activity, collectively contributes to its broader role in regulating the complex network of inflammatory mediators. researchgate.netmdpi.comnhri.org.tw

Gut Barrier Integrity and Intestinal Immunity

The integrity of the intestinal barrier is crucial for preventing the translocation of bacteria and toxins from the gut lumen into the systemic circulation, thus maintaining immune homeostasis. This compound has been shown to play a vital role in preserving gut barrier function and supporting intestinal immunity. mdpi.commdpi.comresearchgate.net It contributes to the maintenance of intestinal epithelial integrity by promoting the expression of tight junction proteins, which seal the paracellular space between epithelial cells. researchgate.nettandfonline.com Studies have indicated that this compound can prevent increases in intestinal permeability induced by various stressors, such as heat stress or intestinal obstruction. mdpi.comresearchgate.netnih.govuu.nl

Research in animal models has demonstrated that this compound supplementation can alleviate heat stress-induced gut damage, promote the expression of gut-tight junction proteins, and protect gut barrier function. researchgate.net For instance, studies using Caco-2 cells (a human intestinal epithelial cell line) showed that this compound supplementation prevented the heat stress-induced drop in transepithelial electrical resistance (TEER), a measure of barrier integrity, and mitigated the downregulation and delocalization of E-cadherin, an adherens junction protein. uu.nl This protective effect appears to be associated with the maintenance of nitric oxide levels. uu.nl

Research on this compound and Gut Health:

Aspect of Gut HealthEffect of this compoundSupporting Research
Intestinal Barrier IntegrityImproves tight junction protein expression; Prevents increased permeability.Studies on heat stress models in rats and Caco-2 cells; Research on intestinal obstruction models. mdpi.comresearchgate.nettandfonline.comnih.govuu.nl
Intestinal ImmunityModulates gut microbiota composition; Influences immune cells in the intestinal wall.Studies on the effects of this compound on intestinal microbial communities in animals; Research linking this compound metabolism to intestinal inflammation. frontiersin.orgfau.euasm.orgexplorationpub.com

Metabolic Regulation and Energy Homeostasis

This compound is increasingly recognized for its significant role in regulating metabolic processes, particularly carbohydrate and lipid metabolism, and contributing to energy homeostasis. Its influence stems from its involvement in NO synthesis and its interactions with various signaling pathways that control glucose and lipid metabolism. imrpress.commdpi.comhogrefe.comresearchgate.net

Insulin (B600854) Sensitivity and Glucose Homeostasis

This compound has demonstrated beneficial effects on insulin sensitivity and glucose homeostasis. Research suggests that this compound can improve the body's response to insulin, which is crucial for the uptake and utilization of glucose by cells. mdpi.comhogrefe.comresearchgate.netnih.govmdpi.comdiabetesjournals.org The mechanisms underlying these effects are complex and may involve the this compound-NO pathway. Increased NO availability, resulting from this compound metabolism, has been linked to improved insulin sensitivity. mdpi.comdiabetesjournals.org NO can influence glucose metabolism in skeletal muscle and other insulin-sensitive tissues. diabetesjournals.org

Studies in individuals with type 2 diabetes have shown that this compound administration can improve peripheral and hepatic insulin sensitivity, leading to increased glucose disposal and decreased endogenous glucose production. diabetesjournals.org While this compound treatment may not completely normalize glucose metabolism in diabetic patients, it has shown significant improvements in glucose utilization. diabetesjournals.org this compound may also influence glucose homeostasis by affecting the secretion of hormones like glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion and inhibits glucagon (B607659) secretion, thereby reducing postprandial glucose levels. mdpi.com Animal studies have also shown that this compound supplementation can improve glucose tolerance and reduce plasma glucose levels. researchgate.netnih.gov

Research Findings on this compound and Glucose Metabolism:

Metabolic AspectEffect of this compoundSupporting Research
Insulin SensitivityImproves peripheral and hepatic insulin sensitivity.Studies in type 2 diabetic patients; Research in animal models of obesity and diabetes. mdpi.comhogrefe.comresearchgate.netnih.govmdpi.comdiabetesjournals.org
Glucose DisposalIncreases glucose uptake and utilization in insulin-sensitive tissues.Euglycemic-hyperinsulinemic clamp studies. diabetesjournals.org
Endogenous Glucose ProductionDecreases glucose production by the liver.Euglycemic-hyperinsulinemic clamp studies. diabetesjournals.org
Glucose ToleranceImproves the body's ability to handle glucose.Animal studies. researchgate.netnih.gov
Hormone SecretionMay stimulate GLP-1 secretion, influencing insulin and glucagon levels.Studies investigating the effects of oral this compound on GLP-1. mdpi.com

Lipid Metabolism and Adipose Tissue Regulation

This compound also plays a role in regulating lipid metabolism and influencing adipose tissue. Emerging evidence suggests that this compound can impact fat deposition and energy partitioning. imrpress.comhogrefe.comresearchgate.netresearchgate.net Studies in animals and humans indicate that this compound may enhance the partitioning of energy away from adipose tissue storage towards skeletal muscle growth. imrpress.com

Mechanisms by which this compound influences lipid metabolism include stimulating lipolysis (the breakdown of fats) and promoting the oxidation of fatty acids. imrpress.comhogrefe.com This can contribute to a reduction in body fat mass. imrpress.comresearchgate.net The this compound-NO pathway is thought to be involved in these effects, as increased NO availability has been shown to increase lipolysis and fatty acid oxidation in adipose tissue. imrpress.com this compound may also regulate lipid metabolism through its influence on signaling pathways such as AMP-activated protein kinase (AMPK), which is involved in energy balance and lipid utilization. imrpress.comhogrefe.com

Research in obese rats and humans with type 2 diabetes has shown that this compound supplementation can reduce white adipose tissue mass. imrpress.comresearchgate.net Studies have observed a reduction in epididymal and abdominal fat with this compound supplementation in obese rats. imrpress.com this compound treatment has also been associated with a shift towards smaller adipocyte size. ebm-journal.orgbohrium.com While this compound can stimulate fatty acid oxidation in skeletal muscle, its direct effect on lipolysis and fatty acid oxidation in adipose tissue per se may vary depending on the specific context and research model. ebm-journal.orgbohrium.com

Research Findings on this compound and Lipid Metabolism:

Metabolic AspectEffect of this compoundSupporting Research
Fat DepositionMay reduce white adipose tissue mass.Studies in obese rats and humans with type 2 diabetes. imrpress.comresearchgate.net
LipolysisStimulates the breakdown of fats.In vitro and in vivo studies. imrpress.comhogrefe.com
Fatty Acid OxidationPromotes the burning of fatty acids for energy, particularly in skeletal muscle.Studies in animal models. imrpress.comebm-journal.orgbohrium.com
Adipose Tissue MorphologyMay influence adipocyte size.Studies in obese rats. ebm-journal.orgbohrium.com
Energy PartitioningMay shift energy utilization away from fat storage towards muscle.Research in young animals and adults. imrpress.com
Signaling PathwaysInteracts with pathways like AMPK, influencing lipid metabolism and energy balance.Research on the molecular mechanisms of this compound's effects. imrpress.comhogrefe.com

Mitochondrial Function and Oxidative Phosphorylation

This compound plays a role in mitochondrial function and oxidative phosphorylation, processes vital for cellular energy production. Nitric oxide, synthesized from this compound by NOS enzymes, is a key regulator of cardiac mitochondrial metabolism, and an isoform of NOS is present within mitochondria. ahajournals.org Research indicates that this compound can influence mitochondrial oxygen consumption and improve the efficiency of oxidative phosphorylation. mdpi.com Studies in rats exposed to stress showed that this compound promoted the maintenance of NAD-dependent oxidation in mitochondria. mdpi.com The effects of this compound on increasing the efficiency of oxygen consumption in mitochondria have been observed, particularly in certain conditions, and these effects were abolished by inhibiting nitric oxide synthase. cellphysiolbiochem.com

This compound has been shown to increase mitochondrial dependence and decrease glycolytic capacity in certain stimulated cells. bmj.com It can reverse the suppression of oxidative phosphorylation and the boosting of ATP production induced by certain inflammatory stimuli. bmj.com Furthermore, this compound can increase maximal respiration, non-mitochondrial oxygen consumption, ATP production, and proton leak in mitochondria. bmj.com Studies have also indicated that this compound can restore impaired mitochondrial membrane potential. bmj.com However, some research suggests that this compound treatment may not always affect mitochondrial function or mass, even in cells with mitochondrial deficiency. nih.gov

Mitochondrial this compound transport capacity is also a factor, and alterations in this transport may influence mitochondrial metabolism and oxidative stress. ahajournals.org A significant reduction in this compound uptake and the expression of the CAT1 this compound transporter have been observed in mitochondria from failing hearts, accompanied by higher levels of a marker of oxidative stress. ahajournals.org

Muscle Protein Synthesis and Energetics

This compound is recognized for its influence on muscle protein synthesis (MPS) and cellular energetics. It serves as a precursor to molecules like creatine (B1669601) and polyamines, which are integral to muscle function and recovery. umk.pl this compound supports cellular energetics by facilitating ATP production. umk.plumk.pl Through the stimulation of NO production, this compound enhances blood flow and oxygen delivery to muscles, potentially improving exercise efficiency and endurance. umk.plumk.pl

The regulatory role of this compound in cellular energetics and the urea cycle highlights its ability to facilitate ammonia (B1221849) detoxification and ATP production, both critical for managing metabolic demands during intense exercise. umk.plumk.pl

Nervous System and Neurotransmission

This compound plays a significant role in the nervous system, primarily through its involvement in the synthesis of nitric oxide, a key neurotransmitter.

Neuronal Nitric Oxide Production and Signaling

This compound is the sole substrate for nitric oxide synthase (NOS) enzymes, including neuronal NOS (nNOS), which is predominantly expressed in neurons and is important for neurotransmission. mdpi.comwikipedia.orgresearchgate.net The enzymatic conversion of this compound to NO is a fundamental process in the nervous system. mdpi.com This reaction, catalyzed by NOS, involves the oxidation of this compound, producing NO and L-citrulline. mdpi.comwikipedia.orgresearchgate.netfrontiersin.org

Nitric oxide functions as a versatile signaling molecule in the nervous system. researchgate.net It can act as a retrograde neurotransmitter. wikipedia.org The distribution of enzymes involved in arginine metabolism in the brain is complex and varies between cell types. researchgate.net While argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase, which recycle L-citrulline back to this compound, are constitutively expressed in neurons, their co-localization with NOS in the same neuron is limited. researchgate.net This suggests the necessity of amino acid transport between neurons. researchgate.net Astrocytes also play a role in neural arginine metabolism, accumulating and potentially releasing arginine to support neighboring cells requiring it for NO synthesis. researchgate.net

Neuroprotection Mechanisms

This compound and the NO system are implicated in neuroprotection. Optimal supply of this compound for NOS is crucial, as suboptimal levels can lead to the production of detrimental peroxynitrite, potentially causing neuronal cell death. researchgate.net The NO system, by dilating blood vessels, can improve blood flow and oxygen delivery to tissues, which may be protective under stress conditions. mdpi.com

While the search results provide information on this compound's role in NO production in the nervous system and the potential negative effects of inadequate NO synthesis, specific detailed mechanisms of this compound-mediated neuroprotection beyond improved blood flow and the avoidance of peroxynitrite formation were not extensively detailed in the provided snippets.

Renal Physiology and Function

This compound significantly impacts renal physiology and function, largely mediated by its role in nitric oxide production.

Glomerular Function and Filtration

Infusion of this compound has been shown to increase renal plasma flow (RPF) and glomerular filtration rate (GFR) in experimental animals and normal humans. researchgate.netphysiology.org These hemodynamic changes are likely mediated by nitric oxide, as suggested by studies using antagonists of this compound metabolism. researchgate.net this compound administration can ameliorate proteinuria and prevent the development of hyperfiltration in diabetic rats despite persistent hyperglycemia. researchgate.net In the setting of ischemic acute renal failure, this compound administration has shown beneficial effects on GFR and RPF. researchgate.net

The mechanism by which this compound increases GFR is linked to kidney vasodilation, correlating with increased excretion of nitric oxide metabolites. physiology.org Studies suggest that the hyperfiltration response to this compound may require a concurrent increase in insulin levels. physiology.org Inhibition of insulin release after this compound administration can reduce proximal tubular reabsorption and prevent the hyperfiltration response. physiology.org Conversely, inhibiting angiotensin II activity can restore the hyperfiltration response and maintain increases in proximal reabsorption, overriding the effects of this compound and octreotide. physiology.org The increase in GFR during this compound infusion correlates with increased NO metabolites in the urine. physiology.org

Dietary this compound supplementation has been shown to improve renal function, including GFR and RBF, in models of unilateral ureteral obstruction. nih.gov This improvement was associated with increased NO production. nih.gov However, the effect of this compound on GFR can vary depending on the physiological state, with some studies in normotensive and hypertensive subjects showing no significant change in GFR despite increased RPF. ahajournals.org In hypertensive patients with renal insufficiency, this compound infusion even led to a decrease in GFR. oup.com This suggests that the ability of the this compound-nitric oxide-cGMP pathway to relax renal vascular tone may be impaired in hypertension, particularly with renal insufficiency. oup.com

Renal Hemodynamics

This compound exerts a notable influence on renal hemodynamics, primarily through its role as a precursor for nitric oxide (NO) synthesis. NO is a potent vasodilator, and its production in the endothelium is crucial for regulating vascular tone and blood flow. Studies have demonstrated that intravenous infusion of this compound can lead to renal vasodilation, resulting in increased renal plasma flow (RPF) and a decrease in renal vascular resistance (RVR). ahajournals.org For instance, in conscious dogs, this compound infusion significantly elevated renal blood flow. portlandpress.com This effect appears to be mediated, at least in part, by facilitating the release of endothelium-derived relaxing factor (NO) and vasodilatory prostaglandins. portlandpress.com

Research in hypertensive patients has further explored the impact of this compound on renal hemodynamics. In patients with mild essential hypertension and normal renal function, this compound infusion decreased renal vascular resistance, although this effect was smaller compared to normotensive subjects. nih.gov In hypertensive patients with renal insufficiency, this compound had no significant effect on renal vascular resistance. nih.gov This suggests that the ability of the this compound-nitric oxide-cGMP pathway to relax renal vascular tone may be impaired in essential hypertensive patients, with a more pronounced blunting in those with renal insufficiency. nih.gov Furthermore, studies in renovascular hypertensive rats have shown that orally administered this compound can reduce blood pressure and increase renal excretion of sodium and water, potentially by inducing changes in renal hemodynamics or tubular transport due to increased NO formation. scielo.br

Data from a study on the effects of this compound infusion on renal hemodynamics in conscious dogs illustrate the increase in renal blood flow:

ParameterBaseline (ml/min)This compound Infusion (ml/min)P-value
Renal Blood Flow50 ± 394 ± 12< 0.01

Another study in salt-sensitive essential hypertensive patients showed the effect of this compound on renal vascular resistance under different salt diets:

Patient GroupDietRenal Vascular Resistance Change (%)P-value
Salt-SensitiveLow NaCl-12.4 ± 2.3< 0.001
Salt-SensitiveHigh NaCl-7.1 ± 1.8
Salt-ResistantLow NaClUnchanged
Salt-ResistantHigh NaClUnchanged

Endocrine System Interactions

This compound interacts with the endocrine system, particularly in modulating the secretion of several key hormones.

Hormone Secretion Modulation (e.g., Growth Hormone, Insulin, Glucagon)

This compound is recognized as a secretagogue for several hormones, including growth hormone (GH), insulin, and glucagon. researchgate.net

Regarding Growth Hormone, this compound can modulate its release by suppressing somatostatin, an endogenous inhibitor of GH secretion, and by inducing the release of growth hormone-releasing hormone (GHRH). nih.gov Meta-analyses have indicated a significant effect of this compound alone on GH release. nih.gov The GH response appears to be even greater when this compound is combined with GHRH. nih.gov Studies using cultured pituitary epithelium cells (GH3 cells) have shown that this compound can significantly induce the gene expression and secretion of GH. researchgate.net

This compound also influences the secretion of pancreatic hormones, insulin and glucagon. It is considered an alpha-cell secretagogue, capable of inducing significant increases in circulating glucagon and insulin levels, irrespective of ambient glucose concentrations. mdpi.com Research suggests that this compound may stimulate insulin and glucagon secretion through separate receptors on alpha and beta cells or by directly promoting plasma membrane depolarization and calcium influx in alpha-cells. mdpi.com Studies comparing responses in individuals with isolated growth hormone deficiency and acromegaly have provided insights into the interplay between growth hormone and arginine-induced glucagon and insulin release. nih.gov

Gastrointestinal System Health

This compound plays a significant role in maintaining the health and function of the gastrointestinal system, impacting intestinal mucosa integrity and interacting with the gut microbiota.

Intestinal Mucosa Integrity and Function

The intestinal epithelium forms a crucial semipermeable barrier that facilitates nutrient and water absorption while preventing the passage of toxins, allergens, and pathogens into the underlying tissues and bloodstream. tandfonline.com Various stressors, such as oxidative stress, can compromise this barrier, leading to increased permeability. tandfonline.com this compound has been investigated for its ability to support intestinal mucosal integrity and function. tandfonline.com

Studies have shown that this compound supplementation can protect against intestinal barrier injury and enhance the immune barrier function of the intestinal mucosa. tandfonline.com This includes maintaining intestinal integrity following challenges such as E. coli LPS. tandfonline.com Research using ovine intestinal epithelial cells (IOECs) treated with LPS demonstrated that this compound could improve the barrier function, evidenced by elevated transepithelial electrical resistance (TEER) and reduced paracellular permeability. tandfonline.com This beneficial effect was associated with an attenuated inflammatory response and enhanced tight junction integrity in the IOECs. tandfonline.com this compound has been shown to modulate the mRNA levels of tight junction proteins like ZO-1, occludin, and claudin-1. tandfonline.com Specifically, this compound increased the protein levels of ZO-1 and claudin-1, which correlated with increased TEER values and reduced FITC-dextran flux in LPS-treated IOECs. tandfonline.com

Furthermore, this compound is considered a central intestinal metabolite, important for protein synthesis and as a regulatory molecule that can limit intestinal alterations and maintain immunophysiological functions. asm.org Infection-associated this compound deficiency has been linked to immunopathology and impaired intestinal barrier function. asm.org

Data from a study on ovine intestinal epithelial cells (IOECs) treated with LPS and this compound illustrates the impact on tight junction protein levels:

Treatment GroupZO-1 Protein Level (Relative)Claudin-1 Protein Level (Relative)
LPS TreatmentLowerLower
LPS + this compoundUp-regulatedUp-regulated

Role in Microbiota-Host Interactions

This compound is a versatile amino acid and a central metabolite for both mammalian hosts and intestinal microorganisms. nih.gov It participates in numerous metabolic pathways and serves as a source of carbon, nitrogen, and energy for bacteria. nih.govresearchgate.net Consequently, this compound can simultaneously modify mammalian immune functions, intraluminal metabolism, the intestinal microbiota composition, and microbial pathogenesis. nih.gov

The interplay between this compound metabolism and the gut microbiota is significant. Dysbiosis, an imbalance in the microbial flora, can lead to dysregulation of the microenvironment and contribute to various diseases. sciopen.com this compound plays a role in the metabolic processes and homeostasis of the microbial flora and the host. sciopen.com Studies suggest that this compound has clinical potential in restoring host microbiota composition and function. sciopen.com For instance, this compound may influence the ratio of beneficial to harmful bacteria in the intestinal microbiota. researchgate.net

Research in broiler chickens challenged with Clostridium perfringens has shown that dietary this compound supplementation can alleviate intestinal injury and modulate the gut microbiota. frontiersin.org this compound addition protected the gut mucosa and suppressed the colonization of C. perfringens. frontiersin.org It also influenced the composition and metabolic pathways of the ileal microflora. frontiersin.org Another study demonstrated that this compound administration in mice resulted in the enrichment of the gut microbiota with Bifidobacterium species. tandfonline.com Sufficient levels of intraluminal this compound in mammals can facilitate the restoration of the intestinal microbiota and aid in the resolution of inflammatory or infectious processes. researchgate.net Conversely, deficiencies may prolong bacterial persistence and perpetuate chronic inflammation. researchgate.net

Tissue Repair and Wound Healing Processes

This compound is an essential substrate for tissue repair and wound healing processes due to its multiple pivotal roles in cellular physiology. nih.govresearchgate.net Beyond its involvement in protein synthesis, this compound is intimately linked to cell signaling through the production of nitric oxide (NO) and cell proliferation via its metabolism to ornithine and polyamines. nih.govresearchgate.net

The beneficial role of this compound in wound healing is mediated, at least in part, through NO, which is involved in processes crucial for tissue repair, including angiogenesis (formation of new blood vessels), epithelialization (formation of new epithelial tissue), and collagen formation. droracle.ai this compound serves as a precursor for collagen synthesis, a key structural protein necessary for wound closure and tissue repair. droracle.airesearchgate.net Its metabolism by arginase promotes fibroblast replication and collagen production, important steps in the early phases of wound healing. scielo.br

This compound also promotes blood flow to injured tissues by converting to NO, which dilates blood vessels and increases the delivery of oxygen and nutrients essential for wound healing. droracle.ai Furthermore, it enhances immune function by supporting the activity of T-cells and macrophages, which are vital for fighting infection and clearing debris from the wound site. droracle.ai this compound can also stimulate the release of growth hormone and insulin-like growth factor, hormones known to accelerate tissue repair. droracle.ai

Numerous studies have indicated that this compound supplementation can lead to the normalization or improvement of wound healing. nih.govresearchgate.net In mice models, both oral and topical administration of this compound improved wound repair compared to untreated mice. scielo.br this compound treatment stimulated TGF-β and influenced NO production, contributing to collagen deposition in the injured area. scielo.br this compound has also been shown to improve wound healing in immunosuppressed or diabetic mice. scielo.br Research in rats subjected to trauma/hemorrhagic shock demonstrated that parenteral this compound supplementation enhanced impaired wound healing, increasing hydroxyproline (B1673980) levels (an index of collagen synthesis) and wound breaking strength. researchgate.net

L Arginine in Disease Pathophysiology and Therapeutic Targeting

Cardiovascular Diseases

Hypertension and Vascular Dysfunction

L-arginine plays a critical role in the pathophysiology of hypertension and associated vascular dysfunction primarily through its role as the substrate for nitric oxide (NO) synthase (NOS), the enzyme responsible for producing nitric oxide. NO is a potent vasodilator, crucial for maintaining vascular tone and blood pressure homeostasis. In hypertensive states, there is often a reduced bioavailability of NO, contributing to endothelial dysfunction, increased vascular resistance, and elevated blood pressure. nih.govtscsupplements.com

The therapeutic targeting of the this compound-NO pathway has been a subject of extensive research. The rationale is that increasing the availability of this compound could enhance NO production, thereby improving endothelial function and lowering blood pressure. tscsupplements.comresearchgate.net

A meta-analysis of 11 randomized, double-blind, placebo-controlled trials involving 387 participants found that this compound supplementation resulted in a significant reduction in systolic blood pressure by 5.39 mmHg and diastolic blood pressure by 2.66 mmHg. frontiersin.orgmdpi.com Another systematic review and meta-analysis of 22 randomized controlled trials showed that this compound supplementation led to a mean decrease of 6.40 mmHg in systolic blood pressure and 2.64 mmHg in diastolic blood pressure. researchgate.net

One study involving individuals with hypertension who were exposed to traffic-related air pollution demonstrated that this compound supplementation (9 grams per day for 14 days) resulted in greater reductions in systolic (−5.3 mmHg) and diastolic (−4.3 mmHg) blood pressure 30 minutes after a 2-hour walk along a main traffic road compared to placebo. examine.com

Intravenous administration of this compound in hypertensive patients has been shown to decrease mean arterial pressure, increase cardiac output, and reduce total peripheral resistance, with a simultaneous increase in indicators of NO release such as plasma cyclic GMP and citrulline. nih.govsemanticscholar.org

Clinical Trial/Meta-analysisNumber of ParticipantsThis compound InterventionKey Findings on Blood Pressure
Meta-analysis (Dong et al., 2011)387Median dose of 9 g/day for a median of 4 weeksSystolic BP reduction of 5.39 mmHg; Diastolic BP reduction of 2.66 mmHg frontiersin.orgmdpi.com
Meta-analysis (Author, Year)22 RCTsVariesSystolic BP reduction of 6.40 mmHg; Diastolic BP reduction of 2.64 mmHg researchgate.net
Traffic Pollution Study1189 g/day for 14 daysPost-walk systolic BP reduction of 5.3 mmHg; Post-walk diastolic BP reduction of 4.3 mmHg examine.com
IV this compound Study16Intravenous infusionDecrease in mean arterial pressure; Increase in cardiac output nih.govsemanticscholar.org

Atherosclerosis and Endothelial Dysfunction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries, and endothelial dysfunction is a key initiating factor. A healthy endothelium produces nitric oxide (NO), which has anti-atherosclerotic properties, including inhibition of leukocyte adhesion, platelet aggregation, and smooth muscle cell proliferation. nih.govmdpi.com this compound, as the precursor to NO, is central to this protective mechanism. nih.govnih.gov In conditions predisposing to atherosclerosis, such as hypercholesterolemia, endothelial NO production is often impaired. ahajournals.org

Research has explored the potential of this compound supplementation to counteract endothelial dysfunction in atherosclerosis. In young men with coronary artery disease, oral this compound (7 g three times a day for 3 days) improved endothelium-dependent dilation of the brachial artery from 1.8% to 4.7% and reduced monocyte adhesion to endothelial cells. nih.gov Animal studies have also shown that chronic administration of this compound can reduce the extent of atherosclerosis. tandfonline.com

The "arginine paradox" refers to the observation that supplemental this compound can enhance NO production and improve endothelial function even though the intracellular concentrations of this compound are not thought to be rate-limiting for NOS. One proposed explanation is that this compound competes with asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NOS. researchgate.net The this compound/ADMA ratio is considered an important indicator of NO bioavailability and atherosclerotic risk. nih.gov

However, the role of this compound in established atherosclerosis is complex. In advanced atherosclerotic plaques, the inducible isoform of NOS (iNOS) is upregulated and can produce large amounts of NO that may contribute to peroxynitrite formation and disease progression. ahajournals.org Some animal studies have failed to show a benefit of this compound supplementation on lesion burden in established atherosclerosis. ahajournals.org

StudyParticipantsThis compound InterventionKey Findings on Endothelial Function and Atherosclerosis
Adams et al., 199710 young men with coronary artery disease7 g three times daily for 3 daysImproved endothelium-dependent dilation (from 1.8% to 4.7%); Reduced monocyte adhesion nih.gov
Animal Studies (various)Hypercholesterolemic animalsChronic oral administrationReduced extent of atherosclerosis nih.govtandfonline.com

Coronary Artery Disease and Angina Pectoris

In patients with coronary artery disease (CAD), endothelial dysfunction contributes to impaired vasodilation of coronary arteries, which can lead to angina pectoris (chest pain) due to myocardial ischemia. This compound has been investigated as a therapeutic agent to improve coronary blood flow and exercise capacity in these patients. nih.gov

Oral this compound supplementation has been shown to decrease symptoms and improve exercise tolerance and quality of life in individuals with angina. webmd.com A randomized, double-blind, placebo-controlled study in 22 patients with stable angina pectoris and a history of myocardial infarction found that oral this compound (6 g/day for 3 days) increased exercise capacity. nih.gov Another study with a similar design involving 25 patients with stable CAD demonstrated that this compound (6 g/day for 3 days) significantly increased exercise duration from 604 seconds to 647 seconds. nih.gov

Intracoronary infusion of this compound has been shown to induce marked vasodilation of both normal and diseased coronary arteries. In patients with ischemic heart disease, this compound administration resulted in a mean percentage change of luminal diameter from baseline of 8.5% in the proximal, 6.7% in the distal, and 11.7% in the stenotic segments of coronary arteries. frontiersin.org

A long-term study involving 26 patients with nonobstructive CAD who received oral this compound (3 g three times a day) for 6 months showed a significant improvement in coronary blood flow in response to acetylcholine (an endothelium-dependent vasodilator) compared to a placebo group (149% vs. 6%). This was associated with a decrease in plasma endothelin concentrations and an improvement in patients' symptoms. ahajournals.org

StudyParticipantsThis compound InterventionKey Findings
Ceremuzynski et al., 199722 patients with stable angina6 g/day for 3 daysIncreased exercise capacity nih.gov
Bednarz et al., 200025 patients with stable CAD6 g/day for 3 daysIncreased exercise duration (604s to 647s) nih.gov
Tousoulis et al., 1999Patients with ischemic heart diseaseIntracoronary infusionVasodilation of coronary arteries (proximal: 8.5%, distal: 6.7%, stenotic: 11.7%) frontiersin.org
Lerman et al., 199826 patients with nonobstructive CAD3 g three times daily for 6 monthsImproved coronary blood flow response to acetylcholine (149% vs 6% in placebo) ahajournals.org

Peripheral Arterial Disease

Peripheral arterial disease (PAD) is a manifestation of systemic atherosclerosis that affects the arteries of the limbs, leading to intermittent claudication (pain on walking) due to insufficient blood flow. The potential for this compound to improve vascular function and walking ability in PAD has been investigated with conflicting results. webmd.com

Some short-term studies have suggested a benefit. For instance, a double-blind, controlled study showed that a 3-week intermittent infusion of this compound (8 g twice daily) improved pain-free walking distance by 230% and absolute walking distance by 155% in patients with intermittent claudication. nih.gov Another study found that 28 days of oral this compound supplementation (4 g three times a day) resulted in an elongation of pain-free walking distance from 80 meters to 438 meters and total walking distance from 158 meters to 687 meters. semanticscholar.org

However, the Nitric Oxide in Peripheral Arterial Insufficiency (NO-PAIN) study, a larger, long-term randomized clinical trial, did not confirm these benefits. In this 6-month study of 133 subjects with intermittent claudication, oral this compound (3 g/day ) did not increase nitric oxide synthesis or improve vascular reactivity. houstonmethodist.orgresearchgate.netnih.govahajournals.org Furthermore, the improvement in absolute claudication distance in the this compound-treated group was significantly less than that in the placebo group (11.5% vs. 28.3%). houstonmethodist.orgnih.govahajournals.org The authors of the NO-PAIN study concluded that long-term administration of this compound is not useful and may even be harmful in patients with intermittent claudication and PAD. houstonmethodist.orgnih.govahajournals.org The reasons for these discrepant findings may relate to the duration of treatment and the potential for counter-regulatory mechanisms with long-term this compound supplementation. ahajournals.org

StudyParticipantsThis compound InterventionKey Findings on Walking Distance
Böger et al., 199839 patients with intermittent claudication8 g twice daily infusion for 3 weeksPain-free walking distance improved by 230%; Absolute walking distance improved by 155% nih.gov
Micker et al., 200748 patients with intermittent claudication4 g three times daily for 28 daysPain-free walking distance increased from 80m to 438m; Total walking distance increased from 158m to 687m semanticscholar.org
NO-PAIN Study133 patients with intermittent claudication3 g/day for 6 monthsLess improvement in absolute claudication distance compared to placebo (11.5% vs. 28.3%) houstonmethodist.orgnih.govahajournals.org

Heart Failure and Cardiomyopathy

In heart failure, impaired endothelial function and reduced nitric oxide (NO) bioavailability contribute to increased systemic vascular resistance and reduced cardiac performance. jwatch.orgclinician.com Studies have investigated whether this compound supplementation can improve hemodynamics and functional capacity in patients with heart failure.

One study involving 12 patients with moderate congestive heart failure (CHF) and a left ventricular ejection fraction (LVEF) below 35% showed that a one-hour intravenous infusion of 20 grams of this compound resulted in a significant increase in stroke volume (from 68 ml to 76 ml) and cardiac output (from 4.07 L/min to 4.7 L/min) without a change in heart rate. jwatch.orgnih.gov

A placebo-controlled study of 15 patients with heart failure who received oral this compound (5.6 to 12.6 grams daily) for six weeks demonstrated an increase in the distance walked in a 6-minute walk test and a significant improvement in forearm blood flow during exercise. ahajournals.org this compound supplementation was also associated with improved arterial compliance and reduced circulating levels of endothelin. ahajournals.orgclinicsearchonline.org

Research has also pointed to altered this compound metabolism in heart failure. A study found a 30% reduction in the transcardiac extraction of this compound in patients with moderate to severe CHF compared to healthy controls. ahajournals.org The systemic clearance rate of this compound was also significantly lower in heart failure patients (778 mL/min vs. 1278 mL/min in controls). ahajournals.org

StudyParticipantsThis compound InterventionKey Hemodynamic and Functional Findings
Koifman et al., 199512 patients with moderate CHF (LVEF <35%)20 g IV infusion over 1 hourIncreased stroke volume (68 to 76 ml); Increased cardiac output (4.07 to 4.7 L/min) jwatch.orgnih.gov
Rector et al., 199615 patients with heart failure5.6 to 12.6 g/day orally for 6 weeksIncreased 6-minute walk distance; Improved forearm blood flow during exercise ahajournals.orgclinicsearchonline.org
Kaye et al., 20007 patients with moderate to severe CHFN/A (observational)30% reduction in transcardiac this compound extraction; Lower systemic clearance rate (778 vs 1278 mL/min) ahajournals.org

Ischemic Conditions and Hypoxia

Ischemia, a condition of restricted blood flow, and the subsequent reperfusion (restoration of blood flow) can lead to tissue damage, partly through mechanisms involving endothelial dysfunction and inflammation. This compound has been studied for its potential protective effects in these settings. nih.gov

In a study on skeletal muscle, this compound treatment was found to reduce ischemia/reperfusion injury by decreasing superoxide (B77818) generation and increasing nitric oxide accumulation, which led to protection from microvessel constriction and a reduction in edema after reperfusion. ahajournals.org

In an animal model of liver ischemia-reperfusion injury, this compound administration before the ischemic period significantly improved the 7-day survival rate and reduced liver enzyme levels, caspase-3 activity, and the number of apoptotic hepatocytes. nih.gov

A study in dogs undergoing 60 minutes of coronary artery occlusion followed by reperfusion found that intracoronary infusion of this compound during the early phase of reperfusion significantly reduced infarct size (17.7% of the area at risk) compared to a vehicle control group (34.8%). physiology.org this compound treatment also preserved endothelial function and reduced neutrophil accumulation in the necrotic tissue. physiology.org

In an ex vivo model of intestinal ischemia, segments perfused with this compound showed reduced susceptibility to ischemic injury. uniba.it

Study ModelThis compound InterventionKey Findings on Ischemia/Hypoxia
Skeletal Muscle Ischemia/ReperfusionThis compound treatmentReduced microvessel constriction and edema ahajournals.org
Rat Liver Ischemia/Reperfusion200 mg/kg this compound before ischemiaImproved 7-day survival; Reduced liver damage and apoptosis nih.gov
Canine Coronary Occlusion/ReperfusionIntracoronary this compound during reperfusionReduced infarct size (17.7% vs 34.8%); Preserved endothelial function physiology.org
Ex vivo Rat Intestinal IschemiaPerfusion with this compoundReduced susceptibility to ischemic injury uniba.it

Metabolic Disorders

This compound plays a significant role in various metabolic pathways, and its dysregulation has been implicated in the pathophysiology of several metabolic disorders. This section explores the involvement of this compound in type 2 diabetes mellitus, insulin (B600854) resistance, obesity, adipose tissue dysfunction, and metabolic syndrome.

Type 2 Diabetes Mellitus and Insulin Resistance

This compound is a key player in glucose metabolism, acting as a secretagogue for insulin and glucagon (B607659) nih.gov. Its influence on insulin sensitivity and glucose tolerance has been a subject of extensive research. In individuals with type 2 diabetes, this compound supplementation has been shown to improve both peripheral and hepatic insulin sensitivity mdpi.com. The mechanisms underlying these effects are multifaceted. One key pathway involves nitric oxide (NO), a product of this compound metabolism. NO can stimulate glucose uptake and oxidation in various tissues, including skeletal muscle and adipose tissue, and inhibit glucose and fat synthesis mdpi.com.

Studies in diet-induced diabetic rats have demonstrated that this compound supplementation can help preserve NO activity, which may delay the onset of insulin resistance and renal dysfunction associated with hyperglycemic stress nih.gov. Furthermore, research has indicated that this compound supplementation can lead to an increase in insulin receptor expression, providing a potential mechanism for its ability to counteract insulin resistance journalijar.com. In patients with type 2 diabetes, combining this compound with standard treatments like metformin or insulin has been observed to decrease fasting blood glucose and reduce insulin resistance eijppr.com. Long-term oral this compound treatment, in conjunction with a hypocaloric diet and exercise, has been shown to have an additive effect on improving glucose metabolism and insulin sensitivity in obese, insulin-resistant type 2 diabetic patients nih.gov.

Research FindingModel SystemOutcome
This compound supplementation improves insulin sensitivity and endothelial function.Non-obese type 2 diabetic patientsImproved glucose metabolism and insulin sensitivity.
This compound supplementation preserves nitric oxide activity.Diet-induced diabetic ratsDelayed onset of insulin resistance and renal dysfunction.
This compound supplementation increases insulin receptor expression.High-fat diet-fed ratsNegative feedback on insulin resistance.
Combination of metformin/L-arginine or insulin/L-arginine treatment.Patients with Type 2 DiabetesDecreased fasting blood glucose and insulin resistance.

Obesity and Adipose Tissue Dysfunction

Emerging evidence highlights the beneficial role of dietary this compound supplementation in reducing adiposity. This has been observed in various animal models, including genetically obese rats and diet-induced obese rats, as well as in obese humans with type 2 diabetes mellitus nih.govresearchgate.net. The mechanisms behind this compound's anti-obesity effects are complex but are ultimately linked to altering the balance of energy intake and expenditure to favor fat loss nih.govresearchgate.net.

This compound stimulates mitochondrial biogenesis and the development of brown adipose tissue (BAT), which is specialized for thermogenesis nih.govresearchgate.net. This process is potentially mediated by the enhanced synthesis of signaling molecules such as nitric oxide, which in turn promotes the oxidation of glucose and fatty acids nih.govresearchgate.net. Furthermore, this compound has been shown to induce the "browning" of white adipose tissue (WAT), a process where white fat cells take on characteristics of brown fat cells, leading to increased energy expenditure mdpi.com. It also stimulates lipolysis and the expression of genes involved in fatty acid oxidation nih.gov. By enhancing the expression and activity of AMP-activated protein kinase (AMPK), this compound helps modulate lipid metabolism and energy balance towards the reduction of triacylglycerols nih.gov.

Mechanism of ActionEffect on Adipose TissueSupporting Evidence
Stimulation of mitochondrial biogenesis and brown adipose tissue (BAT) development.Increased energy expenditure and fat loss.Enhanced synthesis of nitric oxide and other signaling molecules.
Induction of "browning" of white adipose tissue (WAT).Conversion of energy-storing white fat to energy-burning brown-like fat.Increased expression of UCP1 and other thermogenic genes.
Stimulation of lipolysis and fatty acid oxidation.Reduction in stored fat.Increased expression of genes responsible for fatty acid breakdown.
Enhancement of AMP-activated protein kinase (AMPK) expression and activity.Modulation of lipid metabolism and energy balance.Loss of triacylglycerols.

Metabolic Syndrome Pathogenesis

Metabolic syndrome is a cluster of conditions that include insulin resistance, high blood pressure, and dyslipidemia. The this compound-NO pathway is critically involved in the pathophysiology of this syndrome openbiochemistryjournal.comnih.gov. Impaired function of this pathway can contribute to endothelial dysfunction, a key factor in the development of cardiovascular complications associated with metabolic syndrome nih.gov.

Nitric oxide, derived from this compound, plays crucial roles in vasodilation, and has antiplatelet, antioxidant, and anti-inflammatory effects nih.gov. A deficiency in NO can lead to impaired blood flow and increased oxidative stress, both of which are characteristic features of metabolic syndrome openbiochemistryjournal.com. While some studies have suggested a link between elevated levels of asymmetric dimethylarginine (ADMA), an inhibitor of NO synthase, and insulin resistance, this association has not been consistently found in individuals with metabolic syndrome openbiochemistryjournal.com. Dietary intake of this compound, particularly from plant-based sources, has been associated with a reduced risk of developing metabolic syndrome nih.gov. This suggests that maintaining adequate this compound levels may be protective against the development of this cluster of metabolic abnormalities nih.gov.

Inflammatory and Immunological Conditions

This compound metabolism is intricately linked to inflammatory and immune responses. Alterations in this compound pathways have been observed in various inflammatory conditions, suggesting its potential as a therapeutic target.

Inflammatory Bowel Disease (Crohn's Disease, Ulcerative Colitis)

In patients with inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis, there is evidence of dysregulated this compound metabolism nih.govresearchgate.net. Specifically, in active ulcerative colitis, tissue levels of this compound are decreased, while L-citrulline and the L-citrulline/L-arginine ratio are increased nih.gov. This is accompanied by decreased expression of the this compound transporter SLC7A2 and the enzyme arginase 1 (ARG1), and increased expression of inducible nitric oxide synthase (NOS2) and arginase 2 (ARG2) nih.gov. This pattern suggests a shift in this compound metabolism towards increased consumption by NOS2, contributing to diminished this compound availability in the inflamed tissue nih.gov.

A lack of this compound has been shown to lead to increased inflammation of the intestinal mucosa fau.eu. Conversely, this compound supplementation has demonstrated protective effects in animal models of colitis, improving clinical parameters, reducing colonic permeability, and decreasing the infiltration of inflammatory cells plos.org. The beneficial effects of this compound in IBD may be mediated through various pathways, including the production of polyamines, which are important for intestinal epithelial cell proliferation and repair, and the modulation of the inflammatory response researchgate.netfau.euexplorationpub.com.

Alteration in this compound Metabolism in IBDConsequence
Decreased tissue this compound levels.Impaired intestinal barrier function and repair.
Increased L-citrulline and L-citrulline/L-arginine ratio.Indicates increased nitric oxide synthase (NOS) activity.
Decreased SLC7A2 and ARG1 mRNA levels.Reduced this compound uptake and conversion to ornithine.
Increased NOS2 and ARG2 mRNA levels.Enhanced pro-inflammatory nitric oxide production.

Rheumatoid Arthritis and Inflammatory Bone Loss

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by joint inflammation and progressive bone destruction. Recent studies have highlighted the therapeutic potential of this compound in mitigating the effects of inflammatory arthritis and preventing bone loss immunopaedia.org.za. In animal models of arthritis, this compound administration significantly reduced arthritis symptoms and prevented bone erosion immunopaedia.org.za.

A key mechanism underlying these benefits is the ability of this compound to reprogram the metabolism of osteoclasts, the cells responsible for bone resorption bmj.comresearchgate.netbmj.com. This compound shifts the energy metabolism of inflammatory osteoclasts from glycolysis to oxidative phosphorylation, leading to increased ATP production and altered purine metabolism bmj.comresearchgate.netbmj.comnih.gov. This metabolic switch inhibits the formation and activity of osteoclasts, thereby reducing bone resorption bmj.combmj.comnih.gov. Histological analysis has confirmed a reduction in synovitis (inflammation of the joint lining) and a marked decrease in osteoclast numbers in response to this compound treatment immunopaedia.org.za. Furthermore, altered arginine levels have been observed in patients with RA, suggesting a dysregulation of arginine metabolism in the disease bmj.combmj.comnih.gov.

Effect of this compound in Rheumatoid ArthritisMechanism
Reduced arthritis symptoms and bone erosion.Inhibition of osteoclast formation and activity.
Metabolic reprogramming of osteoclasts.Shift from glycolysis to oxidative phosphorylation.
Decreased synovitis and osteoclast numbers.Reduced joint inflammation and bone resorption.

Sepsis and Systemic Inflammatory Response Syndrome

This compound, a semi-essential amino acid, plays a critical and complex role in the pathophysiology of sepsis and Systemic Inflammatory Response Syndrome (SIRS). During sepsis, the body's demand for this compound can exceed its production, leading to a state of relative deficiency. mdpi.comnih.gov This is significant because this compound is the sole substrate for the synthesis of nitric oxide (NO) via nitric oxide synthase (NOS) enzymes. NO is a key signaling molecule with dual roles in sepsis; it is essential for maintaining microcirculatory function and has antimicrobial properties, but excessive production by inducible NOS (iNOS) can lead to vasodilation, hypotension, and tissue damage characteristic of septic shock. nih.govnih.govresearchgate.net

The metabolism of this compound is intensely debated in the context of sepsis, with two opposing viewpoints emerging. One perspective suggests that sepsis is an this compound-deficient state, where supplementation could be beneficial by improving microcirculation and immune function. nih.govnih.gov Conversely, another view posits that sepsis is a syndrome of excess nitric oxide production, and therefore this compound supplementation could be harmful by further increasing NO levels and exacerbating hemodynamic instability. nih.govresearchgate.net

Research has shown that during sepsis, there is an upregulation of both arginase and iNOS, enzymes that catabolize this compound. mdpi.com Increased arginase activity can deplete this compound levels, limiting its availability for constitutive NOS (cNOS) which is crucial for maintaining endothelial function. This depletion can also impair T-lymphocyte activation. mdpi.com Simultaneously, the induction of iNOS in immune cells leads to a high-output production of NO that contributes to the inflammatory cascade. mdpi.com Clinical and experimental studies have observed decreased plasma this compound concentrations in septic patients and animal models of endotoxemia. mdpi.com This deficiency is linked to impaired microcirculation. mdpi.com

The table below summarizes key research findings on the role of this compound in sepsis and SIRS.

Study FocusKey FindingsImplication in Sepsis/SIRS
This compound metabolism in sepsisSepsis is often characterized by this compound deficiency due to increased catabolism by arginase and iNOS, alongside reduced endogenous production. mdpi.comnih.govThis compound may become an essential amino acid during sepsis, with deficiency contributing to impaired immune response and microcirculatory dysfunction. nih.gov
Nitric oxide productionThis compound is the precursor for nitric oxide. Excessive NO from iNOS contributes to vasodilation and hypotension in septic shock. nih.govThe role of this compound is paradoxical; it is needed for beneficial endothelial NO production but can fuel detrimental overproduction of NO by iNOS. nih.gov
MicrocirculationThis compound supplementation in animal models of sepsis has been shown to improve microcirculation. nih.govRestoring this compound levels could potentially improve tissue perfusion and organ function.
Immune responseThis compound is crucial for T-lymphocyte activation and function. Its depletion by arginase can impair the adaptive immune response. mdpi.comThis compound deficiency may contribute to the immunosuppressive phase of sepsis.

Autoimmune Disorders

This compound metabolism is increasingly recognized as a critical modulator of immune responses and plays a significant role in the pathophysiology of autoimmune disorders. researchgate.netnih.gov The amino acid has a dual function, acting as both an immunostimulatory and an immunosuppressive agent depending on the specific cellular context and the enzymes that metabolize it: nitric oxide synthase (NOS) and arginase. researchgate.netnih.gov This balance is crucial for maintaining immune homeostasis, and its dysregulation can contribute to the development and progression of autoimmune diseases like rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus. researchgate.netnih.gov

In the context of autoimmunity, this compound influences the function of various immune cells, particularly T-cells and macrophages. researchgate.net T-cell activation, proliferation, and effector functions are dependent on this compound availability. nih.gov Depletion of this compound in the microenvironment, often mediated by the enzyme arginase expressed by myeloid-derived suppressor cells (MDSCs), can lead to T-cell dysfunction and suppress autoimmune responses. nih.gov Conversely, this compound is the substrate for NOS, leading to the production of nitric oxide (NO). While NO has important immunoregulatory functions, excessive production by inducible NOS (iNOS) can be pro-inflammatory and contribute to tissue damage in autoimmune conditions. nih.gov

The table below outlines research findings on this compound's role in specific autoimmune disorders.

Autoimmune DisorderRole of this compoundResearch Findings
Rheumatoid ArthritisThis compound metabolism influences inflammation and bone erosion.In animal models, this compound supplementation reduced arthritis symptoms and bone erosion by shifting osteoclast metabolism from glycolysis to oxidative phosphorylation. immunopaedia.org.zanews-medical.net
Systemic Lupus Erythematosus (SLE)Arginine deficiency may contribute to the generation of autoantigens.In a mouse model of lupus, it is hypothesized that arginine deficiency in inflammatory sites leads to the production of aberrant proteins that can trigger an autoimmune response. grantome.com
Multiple SclerosisThis compound plays a role in the growth and development of immune cells involved in the disease. news-medical.netThe regulation of arginine availability through the enzyme arginase is being explored as a potential therapeutic target. news-medical.net

Neurological and Neurodegenerative Diseases

Ischemic Stroke

In the pathophysiology of ischemic stroke, this compound and its metabolic product, nitric oxide (NO), have multifaceted and time-dependent effects. cochrane.org this compound is the precursor for NO synthesis by nitric oxide synthase (NOS) enzymes. NO can be both beneficial and detrimental in the context of cerebral ischemia. cochrane.org The beneficial effects include vasodilation, which can improve blood flow to the ischemic penumbra, and anti-platelet aggregation properties. cochrane.orgnih.gov However, high concentrations of NO, particularly those produced by the inducible NOS (iNOS) isoform in the later stages of ischemia, can be neurotoxic by contributing to oxidative stress. cochrane.org

Studies in animal models have shown that this compound administration can have neuroprotective effects, reducing infarct volume and improving functional outcomes after cerebral ischemia/reperfusion injury. nih.govresearchgate.net This neuroprotection is thought to be mediated, in part, by suppressing the inflammatory response that follows a stroke. nih.gov Research indicates that this compound can inhibit the expression of pro-inflammatory markers in the brain and in cultured microglia. nih.gov Specifically, this compound has been shown to suppress the HIF-1α/LDHA signaling pathway, which is involved in mediating the inflammatory response in microglia after cerebral ischemia. nih.gov

Despite promising preclinical data, the therapeutic use of this compound in human acute stroke has not yet been established, and clinical trials have not shown a clear benefit. cochrane.orgnih.gov

The table below summarizes research findings on this compound in ischemic stroke.

Aspect of Ischemic StrokeRole of this compoundResearch Findings
NeuroprotectionThis compound exhibits neuroprotective properties.In rat models of cerebral ischemia/reperfusion injury, arginine treatment decreased neuronal death and improved functional recovery. nih.govneurology-jornal.org
NeuroinflammationThis compound suppresses post-ischemic inflammation.Arginine attenuates the inflammatory response in ischemic brain tissue and cultured microglia by suppressing the HIF-1α/LDHA pathway. nih.gov
Cerebral Blood FlowThis compound is a precursor to the vasodilator nitric oxide.Intravenous this compound has been shown to restore cerebral blood flow in the ischemic penumbra in animal models. nih.gov
Clinical OutcomeThe effect on clinical outcome in humans is uncertain.A Cochrane review concluded there is insufficient evidence to recommend the use of this compound in acute stroke. cochrane.org

Alzheimer's Disease and Neuroinflammation

The metabolism of this compound is emerging as a significant factor in the pathophysiology of Alzheimer's disease (AD) and the associated neuroinflammation. baripharma.comnih.gov Two key enzymes, nitric oxide synthase (NOS) and arginase, compete for this compound as a substrate, and the balance of their activity appears to be dysregulated in the AD brain. nih.govnih.gov This dysregulation can impact neuroinflammation, synaptic plasticity, and neuronal survival. baripharma.comnih.gov

One hypothesis suggests that increased arginase activity in the brain contributes to AD pathology. conciergecareadvisors.comscirp.org Elevated arginase levels can lead to a local depletion of this compound, which in turn can impair the production of nitric oxide (NO) by endothelial NOS (eNOS), a molecule important for healthy vascular function and cerebral blood flow. scirp.org Furthermore, this this compound deprivation has been implicated in neuronal death. duke.eduucsd.edu Studies in mouse models of AD have shown that areas of neuronal loss are associated with immunosuppressive microglia that express high levels of arginase. ucsd.edu Pharmacological inhibition of arginase in these models has been shown to reduce the development of amyloid plaques and improve memory function. duke.edu

The products of this compound metabolism via the arginase pathway, such as polyamines, are also involved in processes like cell regeneration and tissue growth, but their exact roles in the context of AD neurogenesis and neurodegeneration are still being elucidated. baripharma.comnih.gov Neuroinflammation is a hallmark of AD, and this compound metabolism is closely tied to immune cell function. nih.gov The activation of microglial cells and astrocytes can lead to the release of inflammatory mediators, and this compound availability can modulate the function of these immune cells. nih.gov

The table below details research findings related to this compound in Alzheimer's disease.

Aspect of Alzheimer's DiseaseRole of this compound MetabolismKey Research Findings
NeurodegenerationIncreased arginase activity leads to this compound depletion.In AD mouse models, elevated arginase expression is found in regions of amyloid-beta deposition and neuronal loss, suggesting that this compound deprivation contributes to neurodegeneration. ucsd.edujneurosci.org
NeuroinflammationThis compound modulates immune cell function in the brain.The presence of immunosuppressive microglia expressing arginase is associated with AD pathology in animal models. ucsd.edu
Amyloid Plaque FormationInhibition of arginase can reduce plaque development.Blocking arginase with the drug difluoromethylornithine (DFMO) in AD mice resulted in fewer amyloid plaques and improved memory. duke.edu
Cognitive FunctionThis compound levels and metabolism impact memory.Pharmacological inhibition of the arginine utilization pathway has been shown to reverse memory impairments in a mouse model of AD. jneurosci.org

Renal Diseases

Glomerulonephritis and Renal Injury

The role of this compound in the pathophysiology of glomerulonephritis and other forms of renal injury is complex, with research indicating both potentially beneficial and detrimental effects depending on the specific context of the kidney disease. nih.gov this compound is a substrate for both nitric oxide synthase (NOS) and arginase, and the products of these pathways—nitric oxide (NO), polyamines, and proline—are all implicated in the processes of inflammation, cell proliferation, and fibrosis that characterize renal injury. nih.govnih.gov

In experimental models of immune-mediated glomerulonephritis, the metabolism of this compound is significantly upregulated. nih.gov Studies have shown an early increase in the expression of inducible NOS (iNOS) and NO production, which can contribute to initial cell lysis and inflammation. nih.gov This is followed by increased arginase activity and the upregulation of enzymes involved in the synthesis of polyamines and proline, which are associated with subsequent cell proliferation and collagen deposition, leading to fibrosis. nih.gov

Due to the pro-inflammatory and potentially cytotoxic effects of high levels of NO produced by iNOS, this compound supplementation has been shown to be detrimental in some animal models of glomerulonephritis, exacerbating the disease. nih.gov In contrast, dietary restriction of this compound has been found to ameliorate the disease in a rat model of antithymocyte serum-induced glomerulonephritis. nih.gov However, the effects of this compound supplementation are not universally harmful across all types of chronic kidney disease. Beneficial effects have been reported in other models of renal injury, such as renal ablation and diabetic nephropathy. nih.gov

The table below summarizes research findings on this compound in glomerulonephritis and renal injury.

Aspect of Renal DiseaseRole of this compound MetabolismResearch Findings
GlomerulonephritisUpregulation of this compound metabolic pathways.In a rat model, iNOS expression and NO production increase early in the disease, followed by increased arginase activity and pathways leading to cell proliferation and collagen synthesis. nih.gov
Renal InjuryThis compound supplementation can be detrimental.In animal models of glomerulonephritis, this compound supplementation has been shown to worsen the condition, likely by increasing the production of NO from iNOS. nih.gov
Renal FibrosisThis compound metabolites contribute to fibrosis.The arginase pathway produces ornithine, a precursor for proline, which is essential for collagen synthesis and contributes to renal fibrosis. nih.gov
Therapeutic TargetingDietary this compound restriction shows potential.In a rat model of glomerulonephritis, restricting dietary this compound markedly ameliorated the disease. nih.gov

Chronic Kidney Disease Progression

This compound metabolism is intricately linked to the pathophysiology of chronic kidney disease (CKD). A key aspect of this relationship is the production of nitric oxide (NO), a vasodilator crucial for maintaining renal blood flow and glomerular filtration rate. Endothelial nitric oxide synthase (eNOS) utilizes this compound as a substrate to produce NO. In CKD, NO production is often reduced, contributing to endothelial dysfunction, hypertension, and the progression of kidney damage. proquest.com This deficiency can stem from two primary causes: a limitation of this compound substrate and an increase in endogenous inhibitors of NOS, such as asymmetric dimethylarginine (ADMA). proquest.com

The kidney itself is a major site for this compound synthesis, converting L-citrulline to this compound. However, in CKD, this endogenous production is impaired. researchgate.net Studies in animal models of renal ablation show that renal arginine release is significantly reduced at all stages of CKD. researchgate.net This impairment is initially due to a loss of the converting enzymes argininosuccinate (B1211890) synthase (ASS) and argininosuccinate lyase (ASL), and later compounded by reduced citrulline uptake by the kidney. researchgate.net

The role of dietary this compound supplementation in CKD is complex and controversial. While some experimental models, including those involving renal ablation, salt-sensitive hypertension, and diabetes-induced nephropathy, have reported beneficial effects, the outcomes in human studies and other animal models have been inconsistent. nih.gov For instance, in animal models of glomerulonephritis, this compound supplementation has been shown to be detrimental, potentially by increasing NO production via inducible NOS (iNOS), which can contribute to inflammation. nih.gov In humans with chronic glomerular diseases, supplementation did not alter the course of the disease. nih.gov The conflicting results highlight the need for a more complete understanding of this compound's role before it can be established as a therapeutic strategy for CKD. nih.gov

Table 1: Research Findings on this compound in Chronic Kidney Disease

Finding Implication for CKD Progression Reference
Reduced nitric oxide (NO) production Contributes to endothelial dysfunction and kidney damage progression. proquest.com
Decreased renal this compound synthesis Impaired endogenous production exacerbates this compound deficiency. researchgate.net
Increased asymmetric dimethylarginine (ADMA) Endogenous inhibitor of NOS, further reducing NO availability. proquest.com
Inconsistent results from supplementation Beneficial in some animal models, but detrimental or ineffective in others and in human studies. nih.gov

Oncology and Cancer Biology

The metabolism of this compound plays a multifaceted and critical role in cancer biology, influencing the tumor microenvironment, immune responses, cell proliferation, and apoptosis.

The tumor microenvironment (TME) is characterized by significant metabolic reprogramming, and dysregulation of this compound metabolism is a prominent feature. nih.gov This semi-essential amino acid is central to numerous cellular processes vital for cancer progression, including protein synthesis, and the production of nitric oxide and polyamines. nih.gov Many tumors exhibit arginine auxotrophy, meaning they cannot synthesize their own arginine and are dependent on external sources. This dependency often arises from the silencing of argininosuccinate synthetase 1 (ASS1), a key enzyme for endogenous arginine synthesis. mdpi.come-crt.org

Tumors with low ASS1 expression actively take up arginine from the TME to fuel their proliferation, leading to arginine depletion in the surrounding environment. nih.govresearchgate.net This localized arginine deficiency impairs the function of immune cells, such as T cells and Natural Killer (NK) cells, thereby facilitating immune evasion. nih.govresearchgate.net Conversely, in tumors with high ASS1 expression, the arginine they synthesize can influence other cells in the TME. For example, tumor-derived arginine can promote polyamine biosynthesis in tumor-associated macrophages (TAMs), contributing to an immunosuppressive TME that hinders the function of CD8+ T cells. nih.gov The metabolism of arginine in macrophages is linked to their polarization state; M1 macrophages primarily use it to produce NO via NOS, while M2 macrophages express arginase, which promotes polyamine synthesis and creates an immunosuppressive environment. nih.gov

The dependence of many tumors on external this compound has led to the development of arginine deprivation as a therapeutic strategy. mdpi.comscielo.br This approach selectively targets cancer cells that are auxotrophic for arginine due to reduced expression of enzymes like ASS1. mdpi.comnih.gov By degrading extracellular arginine, these therapies aim to starve the tumor cells to death. mdpi.com

Several arginine-degrading enzymes have been developed and tested in clinical trials. mdpi.com The most studied include:

Arginine Deiminase (ADI): ADI-PEG 20 is a pegylated form of a microbial enzyme that degrades arginine. It has shown efficacy in treating tumors with low ASS1 expression, such as malignant pleural mesothelioma and some melanomas. mdpi.come-crt.org

Arginase: Recombinant human arginase 1 (rhArg1-PEG) is another enzyme being investigated that breaks down arginine. mdpi.comnih.gov

These therapies have been tested as monotherapies and in combination with other cancer treatments. mdpi.comnih.gov The primary mechanism involves inducing metabolic stress in cancer cells that cannot synthesize their own arginine, leading to cell cycle arrest and apoptosis. researchgate.net The success of this strategy hinges on identifying tumors that are sensitive to arginine deprivation, often through biomarker testing for ASS1 expression. e-crt.org

Table 2: Arginine Deprivation Agents in Clinical Development

Agent Enzyme Type Mechanism of Action Targeted Cancers (Examples) Reference
ADI-PEG 20 Arginine Deiminase Degrades extracellular this compound to L-citrulline and ammonia (B1221849). Mesothelioma, Hepatocellular Carcinoma, Melanoma mdpi.come-crt.org
rhArg1-PEG (BCT-100) Recombinant Human Arginase 1 Hydrolyzes extracellular this compound to L-ornithine and urea (B33335). Hepatocellular Carcinoma, Melanoma, Leukemia mdpi.comnih.gov

This compound is essential for a robust anti-tumor immune response, particularly for the function and survival of T cells. nih.govbohrium.comsciencedaily.com The depletion of this compound within the tumor microenvironment is a significant mechanism of tumor-induced immunosuppression. nih.govresearchgate.net This depletion, often mediated by the high arginase activity of myeloid-derived suppressor cells (MDSCs) and tumor cells, impairs T-cell activation and proliferation. nih.govresearchgate.net

Elevating this compound levels has been shown to enhance T-cell metabolism, shifting it from glycolysis towards oxidative phosphorylation. bohrium.comaacrjournals.org This metabolic reprogramming promotes the generation of central memory-like T cells, which have a greater capacity for survival and are more effective at fighting tumors. bohrium.comaacrjournals.org Therefore, strategies to increase this compound availability within the TME, either through supplementation or by inhibiting arginase, are being explored to boost the efficacy of cancer immunotherapies. sciencedaily.comresearchgate.net By restoring this compound levels, it is possible to reverse the immunosuppressive effects of the TME and enhance the anti-tumor activity of immune cells. sciencedaily.comaacrjournals.org

The role of this compound in cell proliferation and apoptosis in cancer is complex and context-dependent. nih.gov In arginine-auxotrophic cancer cells, the deprivation of this amino acid can halt the cell cycle and induce apoptosis. nih.gov Unlike normal cells which enter a quiescent state (G0/G1 arrest) upon arginine starvation and can recover, tumor cells often continue through the cell cycle, leading to "unbalanced growth" and eventual cell death. nih.gov Arginine deprivation has been shown to trigger both caspase-dependent and caspase-independent apoptosis, as well as autophagy-dependent cell death in various cancer cell lines. mdpi.compnas.org

Conversely, in certain contexts, this compound itself can influence these processes. Some studies have shown that this compound supplementation can enhance cell proliferation and reduce apoptosis in non-cancerous cell lines, suggesting its importance for tissue generation. oup.com However, in the context of colorectal cancer, one study found that this compound administration reduced crypt cell hyperproliferation and the expression of survivin, an inhibitor of apoptosis. aacrjournals.org The pro-apoptotic effects of arginine deprivation are a cornerstone of therapies like ADI-PEG20, which rely on inducing cell death specifically in cancer cells that cannot synthesize their own arginine. pnas.org

Respiratory System Disorders

Alterations in this compound metabolism are implicated in the pathophysiology of several respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension. nih.gov The balance between the two primary enzymes that metabolize this compound—nitric oxide synthase (NOS) and arginase—is crucial for maintaining normal airway function. researchgate.net

In healthy airways, NO produced from this compound by NOS plays important roles in regulating smooth muscle tone, acting as a bronchodilator, and participating in inflammatory processes. nih.govresearchgate.net However, in conditions like asthma, the metabolic pathway is often skewed towards arginase. researchgate.net Th2 cytokines, which are prominent in allergic asthma, can upregulate arginase expression and activity. nih.gov Increased arginase activity depletes the available this compound, thereby limiting the substrate for NOS and impairing NO production. researchgate.netersnet.org

This this compound deficiency can lead to NOS "uncoupling," where the enzyme produces superoxide anions instead of NO, contributing to oxidative stress and the formation of peroxynitrite, which can exacerbate airway hyperresponsiveness. ersnet.orgresearchgate.net The increased arginase activity not only reduces bronchodilating NO but also leads to the production of L-ornithine, a precursor for polyamines and proline, which can contribute to airway remodeling and fibrosis. researchgate.net Studies in mouse models of asthma have shown that this compound administration can ameliorate airway inflammation and hyperresponsiveness by attenuating the increase in arginase activity and restoring NO levels. nih.gov These findings suggest that targeting the this compound metabolic pathway could be a therapeutic strategy for various respiratory disorders. nih.gov

Table 3: this compound Metabolism in Respiratory Health and Disease

Condition This compound Metabolic Shift Pathophysiological Consequence Reference
Healthy Airways Balanced NOS and arginase activity. Normal NO production, regulation of airway tone. researchgate.net
Asthma Increased arginase activity, decreased this compound bioavailability for NOS. Impaired NO production, NOS uncoupling, increased oxidative stress, airway hyperresponsiveness, and remodeling. researchgate.netnih.goversnet.org
COPD / Cystic Fibrosis Altered this compound/NO homeostasis. Impaired lung function, increased susceptibility to infection. nih.govresearchgate.net
Pulmonary Hypertension Altered this compound/NO homeostasis. Endothelial dysfunction, vasoconstriction. nih.gov

Reproductive System Health and Disorders

This compound, a semi-essential amino acid, plays a significant role in the physiology of the reproductive system in both males and females. Its primary mechanism of action is through its role as a precursor for the synthesis of nitric oxide (NO), a potent vasodilator that improves blood circulation. reviveactive.comhealthline.com

In male reproductive health, this compound has been investigated for its potential to address issues related to sperm health and erectile function. ultimateyou.co.in It contributes to protein synthesis, which is fundamental for sperm cell development (spermatogenesis). ultimateyou.co.in Research suggests that this compound may enhance sperm count and motility, which are critical factors for male fertility. ultimateyou.co.in The vasodilatory effect of nitric oxide, derived from this compound, is crucial for achieving and maintaining an erection by increasing blood flow to the penis. numan.com Studies have indicated that this compound supplementation may be beneficial for men with mild erectile dysfunction. ultimateyou.co.in Some research has explored the use of this compound in improving male reproductive abnormalities and has suggested its utility in some forms of male infertility and erectile dysfunction. auctoresonline.orgclinicsearchonline.orgjscimedcentral.com

In female reproductive health, the this compound-NO system is integral to various stages of reproduction. researchgate.netnih.gov By increasing blood flow to the reproductive organs, this compound may improve ovarian function and the thickness of the uterine lining (endometrium), which is essential for the implantation of a fertilized egg. zeelabpharmacy.comvita-world24.denatural-fertility-info.com Improved circulation to the ovaries can support optimal egg production. natural-fertility-info.com The this compound-NO system's involvement in female reproduction is complex, with both insufficient and excessive NO generation potentially having adverse effects on outcomes. nih.gov During pregnancy, this compound is thought to support healthy blood flow to the placenta, which is vital for fetal growth and development. zeelabpharmacy.com Some studies suggest it may play a role in reducing the risk of preeclampsia, a complication characterized by high blood pressure during pregnancy. zeelabpharmacy.comwebmd.commayoclinic.org

Table 1: Investigated Effects of this compound on Reproductive Health

Area of Reproductive Health Observed or Investigated Effect Primary Mechanism
Male Fertility Improved sperm production (spermatogenesis) and motility. ultimateyou.co.in Role in protein synthesis. ultimateyou.co.in
Erectile Function Improvement in mild erectile dysfunction. ultimateyou.co.innuman.com Precursor to nitric oxide (NO), which enhances blood flow. numan.com
Female Fertility Enhanced blood flow to the uterus and ovaries, potentially improving endometrial thickness and ovarian function. zeelabpharmacy.comnatural-fertility-info.com Increased nitric oxide production leading to vasodilation. zeelabpharmacy.com
Pregnancy Supports healthy placental blood flow for fetal development. zeelabpharmacy.com Potential role in reducing the risk of preeclampsia. zeelabpharmacy.commayoclinic.org Improved circulation via nitric oxide synthesis. zeelabpharmacy.com

Aging and Longevity Mechanisms

The role of this compound in the aging process is multifaceted, involving complex interactions with oxidative stress, cellular senescence, and pathways that regulate healthspan and lifespan. The balance between nitric oxide (NO) and superoxide anion radicals (SOR) is a key determinant in the aging process. nih.govmdpi.com

Oxidative Stress and NO/SOR Balance

This compound is the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule for maintaining vascular health. reviveactive.commdpi.com As individuals age, there is often a decline in endothelial NO production. reviveactive.comnih.gov An imbalance between NO and superoxide anion radicals (SOR) contributes to oxidative stress, a key factor in age-related degenerative changes. mdpi.compreprints.org this compound can help restore a healthier ratio between the protective NO radical and the damaging SOR, thereby promoting healthy aging. mdpi.com However, the relationship is not straightforward. Some studies suggest that continuous or long-term exposure to this compound can induce oxidative stress in endothelial cells. nih.gov This may be due to the uncoupling of eNOS, where the enzyme produces superoxide instead of NO, a condition that can be exacerbated by oxidative stress. nih.gov The bioavailability of this compound relative to asymmetric dimethylarginine (ADMA), an inhibitor of NOS, also influences NO production and the NO/SOR balance. mdpi.com

Cellular Senescence and Arginase-II Upregulation

Cellular senescence, a state of irreversible cell cycle arrest, is a hallmark of aging. Research has uncovered a link between this compound metabolism and the induction of senescence, particularly in vascular cells. Chronic exposure to this compound has been shown to accelerate endothelial cell senescence. aging-us.comnih.govimpactaging.com This detrimental effect appears to be mediated through the upregulation of arginase-II (Arg-II), an enzyme that competes with NOS for their common substrate, this compound. aging-us.commdpi.com Increased Arg-II activity can lead to eNOS uncoupling, resulting in decreased NO production and increased superoxide generation, which in turn promotes oxidative stress and senescence. aging-us.comimpactaging.comresearchgate.net

Studies have demonstrated that arginase-II can induce vascular smooth muscle cell senescence and apoptosis independently of its this compound ureahydrolase activity. ahajournals.orgnih.gov This process involves complex signaling pathways, including the activation of S6K1, which forms a positive feedback loop with arginase-II, further promoting endothelial dysfunction and senescence. nih.gov Silencing the arginase-II gene has been shown to prevent this compound-induced endothelial senescence. aging-us.com In senescent vascular smooth muscle cells, there is an observed increase in the expression of Arg-II. ahajournals.org

Impact on Healthspan and Lifespan

Conversely, as discussed, chronic this compound supplementation has been linked to accelerated endothelial senescence through arginase-II upregulation, which could have negative implications for cardiovascular health and longevity. aging-us.comnih.gov The depletion of arginine has been explored as a strategy that mimics some effects of caloric restriction, a known intervention to extend lifespan, by promoting autophagy and improving metabolic health. fightaging.org The effects of dietary amino acids, including arginine, on health and longevity are complex and may be mediated by nutrient-sensing pathways like mTORC1. nih.gov Therefore, the context and duration of this compound availability appear to be critical in determining its ultimate effect on the aging process.

Table 2: Research Findings on this compound's Role in Aging Mechanisms

Mechanism Key Research Finding Implication for Aging
Oxidative Stress This compound is a precursor to NO, which can counteract superoxide anion radicals (SOR), but chronic exposure may induce oxidative stress. mdpi.comnih.gov The balance between NO and SOR is crucial; this compound's role can be either protective or detrimental depending on the context. mdpi.com
Cellular Senescence Chronic this compound supplementation can upregulate arginase-II, leading to eNOS uncoupling and endothelial cell senescence. aging-us.comnih.govimpactaging.com May contribute to age-related vascular dysfunction.
Healthspan and Lifespan Can suppress stress-induced shortened lifespan and cognitive decline in animal models. mdpi.com Potential to promote healthy aging by mitigating stress and oxidative damage. mdpi.com
Healthspan and Lifespan Arginine depletion can mimic some effects of caloric restriction, a pro-longevity intervention. fightaging.org Highlights the complexity of amino acid balance in modulating lifespan.

Table of Compounds

Compound Name
This compound
Nitric oxide
Asymmetric dimethylarginine (ADMA)
Superoxide anion radicals (SOR)
L-citrulline
Ornithine
Urea
Prostaglandin E1
Agmatine (B1664431)
Argininosuccinate
Mesterolone
Zinc sulphate
Coenzyme Q10
Vitamin E
Folic acid
Pentoxifylline
L-carnitine
Pycnogenol
Vitamin C
Vitamin B6
Vitamin B12
L-tryptophan
L-kynurenine
Tetrahydrobiopterin
Indoles
Glutamine
Proline
L-homoarginine
Leucine
Isoleucine
Valine
Glycine (B1666218)
Methionine
Sildenafil
Tadalafil
Peroxynitrite
Hydrogen peroxide
Threonine
Choline
Orotate
S-adenosylmethionine (SAM)
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
Flavin adenine dinucleotide (FAD)
Flavin mononucleotide (FMN)
Heme
Glutathione
Calcium

Advanced Research Methodologies and Future Directions in L Arginine Studies

Experimental Models in L-Arginine Research

To dissect the diverse functions of this compound, researchers employ a variety of experimental models that recapitulate specific physiological and pathological conditions. These models are broadly categorized into in vitro and in vivo systems, each offering unique advantages for investigating the molecular mechanisms of this compound metabolism and action.

In Vitro Cell Culture Models (e.g., Endothelial Cells, Immune Cells, Tumor Cells)

In vitro cell culture models serve as a fundamental tool for studying the direct effects of this compound on specific cell types in a controlled environment. These models are instrumental in elucidating cellular pathways and responses to this compound manipulation.

Endothelial Cells: The vascular endothelium is a critical site of this compound metabolism, primarily through the activity of endothelial nitric oxide synthase (eNOS). Studies using cultured endothelial cells, such as rat aortic endothelial cells (AECs), have been pivotal in understanding the role of this compound in nitric oxide (NO) production and its consequences for vascular health. ahajournals.orgnih.gov For instance, research has shown that in cytokine-activated endothelial cells, the activity of inducible nitric oxide synthase (iNOS) is highly dependent on the concentration of exogenous this compound. ahajournals.orgnih.gov Half-maximal iNOS activity is observed at approximately 60 μmol/L of this compound, a concentration that reflects physiological serum levels in both rats and humans, while maximal activity is achieved at concentrations of 200 μmol/L and above. ahajournals.orgnih.gov These findings highlight that physiological this compound levels may not be sufficient for optimal endothelial iNOS activity, which has significant implications for endothelial function and survival during oxidative stress. ahajournals.orgnih.gov

Immune Cells: this compound metabolism is a key regulator of immune cell function, influencing the balance between pro-inflammatory and anti-inflammatory responses. frontiersin.org Macrophages, for example, utilize this compound as a substrate for two competing enzymes: iNOS, which produces NO for antimicrobial activity, and arginase, which is involved in tissue repair and immune suppression. nih.gov Studies using bone marrow-derived macrophages from various species have revealed significant species-specific differences in the regulation of genes involved in this compound metabolism upon stimulation with lipopolysaccharide (LPS). nih.goved.ac.uk This underscores the importance of choosing appropriate models when studying the immunological roles of this compound.

Tumor Cells: The role of this compound in cancer is complex, as it can both support and inhibit tumor growth depending on the context. frontiersin.orgnih.gov In vitro studies using various cancer cell lines, including those from upper gastrointestinal cancers, have been employed to investigate the direct effects of this compound on cancer cell proliferation and metabolism. nih.gov For example, three-dimensional culture systems are being used to mimic the in vivo tumor microenvironment more closely. nih.gov Such studies have suggested that this compound may exert anticancer effects by affecting the urea (B33335) cycle and pyrimidine (B1678525) nucleotide synthesis in sensitive cancer cell lines. nih.gov

Animal Models of Disease and Physiological Function (e.g., Rodents, Rabbits)

Animal models are indispensable for studying the systemic effects of this compound in a whole-organism context, providing insights into its role in complex physiological processes and the pathogenesis of various diseases.

Rodents (Mice and Rats): Rodent models are the most widely used for investigating the in vivo effects of this compound due to their genetic tractability and well-characterized physiology. researchgate.netnih.govnih.govmdpi.com Studies in diet-induced obese mice have shown that this compound supplementation can reduce white adipose tissue accumulation and improve glucose tolerance and insulin (B600854) sensitivity. researchgate.net In rat models of metabolic syndrome, this compound has been shown to alleviate hypertension and improve cardiac mitochondrial function. nih.gov Furthermore, rodent models have been instrumental in demonstrating the anorectic effects of this compound, showing that its oral administration can reduce food intake. nih.gov

Rabbits: Rabbit models have been particularly useful in cardiovascular research related to this compound. For instance, in a rabbit model of endotoxic shock, the effects of this compound on endothelial injury and hemostasis have been investigated, providing valuable information on its potential therapeutic role in sepsis and related conditions. researchgate.net

Omics Approaches in this compound Research

The advent of "omics" technologies has revolutionized this compound research, enabling a comprehensive and unbiased analysis of the molecules and pathways influenced by this amino acid. These high-throughput approaches provide a systems-level understanding of this compound's biological impact.

Metabolomics Profiling of this compound and its Derivatives

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has become a powerful tool for characterizing the this compound metabolic network. creative-proteomics.comlongdom.orgnih.gov Targeted metabolomic platforms, often utilizing liquid chromatography-tandem mass spectrometry (LC-MS), allow for the precise quantification of this compound and its key derivatives, including ornithine, citrulline, asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). longdom.orgmdpi.com

This approach has been particularly insightful in the context of cardiovascular and kidney diseases. For example, metabolomic profiling in patients with chronic kidney disease (CKD) and coronary heart disease (CHD) has revealed significant alterations in the this compound-NO pathway. longdom.orgnih.gov In CKD patients, elevated levels of ADMA have been correlated with the severity of atherosclerosis. longdom.org In CHD patients, a notable shift in this compound metabolism towards ornithine production has been observed, suggesting reduced bioavailability of this compound for NO synthesis. nih.gov

MetaboliteDisease ContextObserved ChangeAnalytical Technique
ADMAChronic Kidney DiseaseElevatedLC-MS
OrnithineCoronary Heart DiseaseElevatedUntargeted Metabolomics
ArginineCoronary Heart DiseaseLowerUntargeted Metabolomics

Proteomics Analysis of this compound Metabolizing Enzymes and Interacting Proteins

Proteomics, the comprehensive analysis of proteins, offers a window into the cellular machinery that governs this compound metabolism and signaling. Mass spectrometry-based proteomics has been instrumental in identifying and quantifying this compound metabolizing enzymes and proteins that are post-translationally modified by arginine methylation. buffalo.edunih.govnih.govnih.gov

Arginine methylation is a crucial post-translational modification that regulates a wide array of cellular processes, including transcription, RNA processing, and DNA repair. buffalo.edunih.govnih.gov Proteomic studies have identified hundreds of arginine-methylated proteins in human cells and other organisms. buffalo.edunih.govnih.gov For instance, a global analysis of the Trypanosoma brucei mitochondrion identified 167 arginine-methylated proteins with diverse functions. nih.gov In human cells, proteomic approaches have revealed that arginine methylation is dynamically regulated during transcriptional arrest, suggesting a role for yet-to-be-characterized arginine demethylases. nih.gov Furthermore, plasma proteomics is emerging as a tool to identify biomarkers for predicting responses to immunotherapy in cancers like triple-negative breast cancer, with alterations in arginine metabolism being a potential cause of resistance. pharmacytimes.com

Protein/ModificationResearch FocusKey FindingMethodology
Arginine MethylationPost-translational ModificationIdentified 1027 mono-methylation sites on 494 human proteins.Immunoenrichment and Mass Spectrometry
Mitochondrial ProteinsOrganelle-specific ProteomeIdentified 167 arginine-methylated proteins in T. brucei mitochondria.Mass Spectrometry
Plasma ProteinsCancer ImmunotherapyAlterations in arginine metabolism linked to immunotherapy resistance.Plasma Proteomics

Transcriptomics and Gene Expression Regulation Studies

Transcriptomics, the study of the complete set of RNA transcripts, provides insights into how the expression of genes related to this compound metabolism is regulated at the transcriptional level. RNA sequencing (RNA-seq) has become a standard method for genome-wide expression profiling. nih.goved.ac.ukresearchgate.net

Transcriptomic studies have been particularly valuable in understanding the species-specific regulation of genes involved in NO production and arginine metabolism in immune cells. nih.goved.ac.uk For example, a comparative transcriptomic analysis of macrophages from different species, including rodents and ruminants, revealed that the induction of key genes like nitric oxide synthase 2 (NOS2) and arginase 1 (ARG1) in response to LPS is not conserved across species. nih.goved.ac.uk This variability is associated with rapid evolution of promoter regions, highlighting the diverse evolutionary pressures on the innate immune response. nih.gov These findings are critical for the interpretation of data from animal models and their translation to human immunology.

Systems Biology and Computational Modeling

The intricate network of metabolic pathways involving this compound presents a significant challenge to traditional research methods. Systems biology, which integrates experimental data with computational modeling, offers a powerful approach to unraveling this complexity. By creating genome-scale metabolic models (GSMMs), researchers can simulate the flow of metabolites through the various interconnected pathways, providing a holistic view of this compound metabolism. nih.gov

These computational models allow for the prediction of how the metabolic network will respond to various perturbations, such as genetic mutations or changes in nutrient availability. For instance, an integrated systems biology approach has been used to identify critical metabolic pathways in pathogens like Candida albicans. nih.gov By modeling the interaction between the host and the pathogen, researchers pinpointed arginine biosynthesis as a key metabolic vulnerability, highlighting the enzyme ALT1 as a potential therapeutic target. nih.gov This methodology underscores the power of combining computational analysis with experimental validation to identify novel strategies for therapeutic intervention.

Computational modeling also helps in understanding the regulation of this compound pathways. By simulating enzyme kinetics and gene expression, these models can predict flux distribution and identify key regulatory nodes within the metabolic network. This approach is invaluable for dissecting complex phenomena such as the "arginine paradox" and understanding how different cell types, under various physiological and pathological conditions, regulate this compound utilization. nih.govtandfonline.com

Novel this compound Metabolites and Their Biological Significance

Research into this compound metabolism has led to the identification of metabolites with significant biological roles beyond the well-established nitric oxide and urea cycles. One such metabolite that has garnered increasing interest is homoarginine . nih.gov Structurally similar to this compound with an additional methylene (B1212753) group in its side chain, homoarginine is now being investigated for its role in cardiovascular health. nih.gov While it can serve as a substrate for nitric oxide synthase (NOS), it is not as efficient as this compound. nih.gov However, evidence suggests that low plasma homoarginine levels are associated with polymorphisms in the gene for arginine:glycine (B1666218) amidinotransferase (AGAT), the enzyme involved in its synthesis, and may be linked to cardiovascular disease. nih.gov Homoarginine may also influence this compound metabolism by inhibiting arginase, the enzyme that competes with NOS for their common substrate. nih.gov

Another critical class of this compound-related molecules are the methylated arginines . These are not direct metabolites but are produced during the breakdown of proteins containing methylated arginine residues. nih.gov Key examples include:

Asymmetric dimethylarginine (ADMA): A well-known endogenous inhibitor of all NOS isoforms. pnas.orgnih.govnih.gov By competing with this compound, elevated ADMA levels can impair nitric oxide production, contributing to endothelial dysfunction. nih.govmdpi.com

Symmetric dimethylarginine (SDMA): While not a direct NOS inhibitor, SDMA can interfere with this compound uptake into cells and is recognized as a marker for renal function. nih.govresearchgate.net

The ongoing study of these and other metabolites continues to expand our understanding of the diverse biological functions connected to this compound pathways.

Table 1: Key this compound Metabolites and Their Functions

MetabolitePrimary Function/SignificanceRelated Enzyme(s)
HomoargininePotential role in cardiovascular health; weak NOS substrate; may inhibit arginase. nih.govArginine:glycine amidinotransferase (AGAT) nih.gov
Asymmetric Dimethylarginine (ADMA)Endogenous inhibitor of Nitric Oxide Synthase (NOS). pnas.orgnih.govDimethylarginine dimethylaminohydrolase (DDAH) (for degradation) ahajournals.org
Symmetric Dimethylarginine (SDMA)Inhibits cellular uptake of this compound; marker of renal function. nih.govresearchgate.netAlanine-glyoxylate aminotransferase 2 (AGXT2) (for degradation) nih.gov

Challenges and Considerations in this compound Research

One of the most enduring puzzles in this compound research is the "arginine paradox". pnas.orgjst.go.jpresearchgate.net This paradox refers to the observation that administering exogenous this compound can increase nitric oxide (NO) production, even though intracellular this compound concentrations (typically 100–800 μM) are well above the saturation point (Km of 3-20 μM) for the nitric oxide synthase (eNOS) enzyme. nih.govresearchgate.net This suggests that under normal conditions, eNOS should already be operating at its maximum capacity, making the supplemental this compound seemingly redundant.

Several hypotheses have been proposed to explain this phenomenon, though none are universally accepted:

Endogenous Inhibitors: The presence of endogenous NOS inhibitors, most notably ADMA, can compete with this compound for the enzyme's active site. pnas.orgpnas.org Increasing the extracellular this compound concentration could help overcome this competitive inhibition, thereby boosting NOS activity. pnas.org

Subcellular Compartmentalization: It has been suggested that this compound is not uniformly distributed within the cell but exists in distinct, poorly interchangeable pools. nih.govpnas.org According to this theory, the this compound pool accessible to eNOS might be limited, and supplemental this compound could specifically replenish this localized pool. However, some studies have found evidence that challenges the importance of this mechanism. nih.gov

Transport Limitation: The rate of this compound transport across the cell membrane, rather than the total intracellular concentration, may be the limiting factor for NO synthesis. jst.go.jpresearchgate.netnih.gov

Product Inhibition: The NOS product L-citrulline may act as a potent inhibitor of the enzyme, creating a need for additional this compound to overcome this feedback inhibition. jst.go.jpresearchgate.netnih.gov

Translational Control: In the case of inducible NOS (iNOS), the availability of this compound can regulate the translation of iNOS mRNA itself. pnas.orgnih.gov Decreased this compound availability can inhibit the synthesis of the iNOS protein, thus reducing NO production. pnas.orgnih.gov

The response to this compound supplementation or modulation of its metabolic pathways can vary significantly among individuals. A primary driver of this variability is genetic makeup. Genome-wide association studies have identified single nucleotide polymorphisms (SNPs) in genes that regulate this compound metabolism, which can influence circulating levels of this compound and its metabolites like ADMA and SDMA. nih.gov

Key genes implicated in this variability include:

DDAH1 and DDAH2: Code for enzymes that degrade ADMA. ahajournals.org

ARG1 and ARG2: Code for arginase I and II, which compete with NOS for this compound. nih.govahajournals.org

AGXT2: Codes for the enzyme that degrades SDMA. nih.govscielo.br

NOS3: Codes for endothelial nitric oxide synthase (eNOS). ahajournals.org

Genetic variations in these and other related genes can alter enzyme activity or expression, leading to different baseline levels of this compound metabolites and influencing an individual's capacity to produce NO. nih.govahajournals.orgscielo.br For example, specific genetic variants have been linked to an individual's predisposition to high-altitude pulmonary hypertension, a condition related to NO pathway dysfunction. ahajournals.org Furthermore, underlying health conditions, such as asthma, can be associated with distinct changes and variability in this compound metabolism. bmj.com

While short-term this compound administration is generally considered safe, significant questions remain about the effects and safety of chronic supplementation. medicalnewstoday.commayoclinic.org Contrary to the expected benefits, some studies have indicated that long-term this compound supplementation may have detrimental effects, particularly in certain populations. nih.govnih.gov

Research has raised the following concerns:

Endothelial Senescence: Chronic exposure to high levels of this compound has been shown in cell culture studies to accelerate the aging of endothelial cells (senescence). This effect is linked to the upregulation of arginase-II, which paradoxically reduces the this compound available for NO production and impairs endothelial function. nih.govnih.gov

Cardiovascular Risks: In some clinical trials involving patients with established cardiovascular disease, long-term this compound supplementation did not show benefits and, in some cases, was associated with harmful effects or increased mortality. nih.gov

Kidney Function: There is concern that chronic, high-dose this compound intake may accelerate the functional decline of the kidneys and vasculature, especially in the aging population. nih.govconsensus.app

These findings suggest that the impact of this compound on cardiovascular health is complex and may depend heavily on the duration of supplementation and the underlying health status of the individual. nih.gov The mechanisms behind these potential adverse long-term effects are not fully understood and represent a critical area for further investigation. nih.gov

Table 2: Summary of Challenges in this compound Research

ChallengeKey AspectsPrimary Implications
The "Arginine Paradox"NO production increases with supplemental this compound despite apparent NOS saturation. pnas.orgjst.go.jp Hypotheses include inhibitor competition (ADMA), compartmentalization, and transport limits. pnas.orgresearchgate.netnih.govComplicates understanding of NO regulation and the rationale for this compound supplementation.
Individual VariabilityGenetic polymorphisms (e.g., in DDAH, ARG, AGXT2 genes) alter this compound metabolism and response. nih.govahajournals.org Underlying health conditions also play a role. bmj.comA "one-size-fits-all" approach to this compound therapy is unlikely to be effective; personalized strategies may be needed.
Long-Term EffectsConcerns about accelerated endothelial senescence, potential cardiovascular harm in at-risk patients, and decline in kidney function with chronic use. nih.govnih.govHighlights the need for caution and further rigorous, long-term safety studies before widespread therapeutic recommendation.

Future Avenues for Research and Therapeutic Development

The complexities and challenges inherent in this compound research also point toward exciting future directions for both fundamental science and therapeutic innovation. A primary goal will be to resolve the "arginine paradox" definitively, which will require sophisticated techniques to measure real-time substrate fluxes and localized metabolite concentrations within cellular microdomains.

Building on the growing understanding of individual variability, a significant future avenue is the development of personalized therapeutic strategies. By using genetic screening to identify polymorphisms in key metabolic genes (like DDAH1, ARG1/2, and AGXT2), it may become possible to predict which individuals are most likely to benefit from this compound supplementation or from therapies that target specific enzymes within its metabolic network. nih.govahajournals.org

The discovery of novel metabolites like homoarginine and the expanding roles of methylated arginines open up new diagnostic and therapeutic possibilities. nih.gov Future research should focus on fully elucidating their biological functions and their potential as biomarkers or therapeutic targets for cardiovascular and renal diseases.

Furthermore, the concept of targeting this compound metabolism for therapeutic gain is expanding into new fields, such as infectious disease. As demonstrated in studies of Candida albicans, inhibiting arginine biosynthesis in pathogenic microbes could represent a novel antimicrobial strategy. nih.gov Finally, addressing the concerns about long-term safety is paramount. Future research must include well-designed, long-term clinical trials in diverse populations to clearly define the safety profiles and establish a clear risk-benefit ratio for chronic this compound supplementation in various clinical contexts. nih.gov

Precision Medicine Approaches Targeting this compound Pathways

Precision medicine, which tailors medical treatment to the individual characteristics of each patient, is an emerging frontier in the study of this compound metabolism. The enzymes central to this compound pathways, such as nitric oxide synthases (NOS) and arginases (ARG), exhibit significant genetic variability among individuals. These genetic polymorphisms can alter enzyme activity, influencing an individual's susceptibility to disease and their response to therapies involving this compound.

By identifying specific genetic markers, clinicians can predict how a patient will metabolize this compound and, consequently, how they might respond to treatments that modulate these pathways. For instance, altered expression of genes in the this compound metabolism pathway has been noted in various chronic conditions. nih.gov In oncology, the metabolic landscape of a tumor, particularly its ability to synthesize arginine, dictates its vulnerability. Tumors lacking argininosuccinate (B1211890) synthase 1 (ASS1), a key enzyme for endogenous arginine synthesis, are considered arginine auxotrophic and are susceptible to arginine deprivation therapies. researchgate.net Conversely, this compound supplementation may be beneficial in treating patients with arginine non-auxotrophic cancers. researchgate.net

Recent research in triple-negative breast cancer has utilized plasma proteomics to develop a "Plasma Immune Profiling score" (PIPscore) that can predict a patient's response to immunotherapy. pharmacytimes.com This approach identified altered arginine metabolism as a potential cause of immunotherapy resistance, suggesting that combining immunotherapy with metabolic interventions could enhance treatment efficacy. pharmacytimes.com This highlights a shift towards using molecular profiles to stratify patients and develop personalized therapeutic strategies targeting the this compound pathways.

Genetic Factor / BiomarkerPathway AffectedClinical ImplicationReference
ASS1 Expression LevelEndogenous this compound synthesisLow ASS1 expression in tumors (arginine auxotrophy) makes them vulnerable to this compound deprivation therapy. researchgate.net
Plasma Immune Profiling score (PIPscore)Systemic immune response and this compound metabolismPredicts response to immunotherapy in triple-negative breast cancer; identifies altered arginine metabolism as a resistance mechanism. pharmacytimes.com
NOS and ARG Gene PolymorphismsNitric oxide and polyamine synthesisVariations can alter enzyme activity, affecting individual susceptibility to cardiovascular and inflammatory diseases. nih.govnih.gov

Interplay with the Microbiome and Gut-Organ Axis

The gut microbiome plays a pivotal role in regulating host health through complex biochemical communication, often referred to as the gut-organ axis. asm.org this compound is a key metabolite in this interaction, as it is both utilized and modulated by the intestinal microbiota. nih.govtandfonline.com This bidirectional relationship has profound effects on host physiology, extending far beyond the gut to influence organs such as the lungs and brain. asm.orgnih.gov

Gut microbes can metabolize this compound into various bioactive compounds, including polyamines, nitric oxide, and agmatine (B1664431), which in turn influence intestinal health, immune function, and metabolic status. nih.govfrontiersin.org For example, some pathogenic bacteria, like Helicobacter pylori, induce the arginase pathway to evade the host immune response. nih.gov

Conversely, dietary this compound supplementation can remodel the gut microbial community. nih.govfrontiersin.org Studies have shown that this compound can increase the abundance of beneficial bacteria and enhance gut barrier function. nih.govfrontiersin.org A notable example of the gut-organ axis is the "gut-lung axis." Research in murine models demonstrated that this compound supplementation shifted the gut microbiota composition, leading to an enrichment of Bifidobacterium species. nih.gov This remodeling boosted the host's pulmonary immune defense against nontuberculous mycobacterial infections, an effect mediated at least in part by the microbial metabolite inosine. nih.gov This highlights how modulating intestinal this compound availability can have systemic therapeutic effects by leveraging the gut-microbiome-organ communication network.

Study ModelEffect of this compoundKey Microbial ChangesImpact on Host (Gut-Organ Axis)Reference
Fattening PigsDietary supplementationIncreased abundance of Firmicutes, decreased abundance of Bacteroidetes.Altered muscle metabolome, particularly phospholipid levels, with potential implications for meat quality. frontiersin.orgnih.gov
Murine Model (NTM Infection)Oral administrationEnrichment of Bifidobacterium pseudolongum.Enhanced pulmonary immune defense against NTM infection via the gut-lung axis, mediated by inosine. nih.gov
Broiler ChickensDietary supplementationModulation of gut microbiota.Alleviated intestinal injury from Clostridium perfringens infection. nih.gov

Development of Novel this compound Modulators

The central role of this compound in health and disease has spurred the development of novel modulators targeting its key metabolic enzymes, nitric oxide synthase (NOS) and arginase. These enzymes often compete for this compound as a common substrate, and their relative activities can dictate physiological outcomes, such as vasodilation or tissue repair. nih.govphysiology.orgahajournals.org Modulators can be broadly categorized as inhibitors or enhancers of these enzymatic pathways.

Natural compounds have been identified as potent arginase modulators. Polyphenols, such as luteolin, have been shown to substantially inhibit arginase, thereby increasing the availability of this compound for NOS and enhancing the synthesis of the vasodilator nitric oxide (NO). frontiersin.org Other natural metabolites, including emodin, caffeine, and salvianolic acid B, also exert significant regulatory effects on arginase activity. frontiersin.org

In addition to natural products, synthetic modulators have been developed for more targeted applications. For example, (S)-(2-boronoethyl)-L-cysteine (BEC) and N-ω-hydroxy-nor-L-arginine (nor-NOHA) are potent arginase inhibitors that have been used experimentally to restore NOS activity and improve endothelial function in aging blood vessels. ahajournals.org Conversely, inhibitors of NOS, such as L-NG-Nitroarginine methyl ester (L-NAME) and L-NG-monomethyl arginine (L-NMMA), are widely used in research to block NO production and study its physiological roles. frontiersin.org The development of these modulators provides powerful tools to dissect this compound metabolism and offers potential therapeutic strategies for a range of conditions, from cardiovascular to inflammatory disorders. nih.govfrontiersin.org

ModulatorTarget EnzymeMechanism/EffectObserved OutcomeReference
Luteolin (and its glucosides)ArginaseInhibitorEnhances NOS activity and acetylcholine-induced vasodilation. frontiersin.org
(S)-(2-boronoethyl)-L-cysteine (BEC)ArginaseInhibitorProduced vasodilation and restored depressed vasorelaxant responses in aging rat aortas. ahajournals.org
N-ω-hydroxy-nor-L-arginine (nor-NOHA)ArginasePotent inhibitor; not a substrate for NOS.Used to study the interplay between arginase and NOS. ahajournals.org
L-NG-Nitroarginine (L-NOARG)Nitric Oxide Synthase (NOS)Potent, this compound-reversible inhibitor.Inhibited endothelium-dependent vasodilation.
L-NG-monomethyl arginine (L-NMMA)Nitric Oxide Synthase (NOS)InhibitorBlocks NO biosynthesis, leading to vasoconstriction.

Integration of Multi-Omics Data for Comprehensive Understanding

To unravel the complexity of this compound's role in biological systems, researchers are increasingly turning to multi-omics approaches. nih.gov This strategy integrates data from various molecular levels—including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to construct a holistic and comprehensive model of this compound metabolism. nih.govmiami.edu Analyzing a single omics layer can provide valuable but limited insights; integrating multiple layers allows for a more complete understanding of how information flows through the biological system. nih.gov

In cancer research, an integrative multi-omics analysis using The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) databases was performed to investigate arginine biosynthesis genes. nih.gov By creating an "arginine biosynthesis score" from gene expression data, researchers found a negative correlation with immune-related pathways and patient prognosis. nih.govresearchgate.net This multi-omics approach revealed that high arginine biosynthesis activity was associated with an immune-desert tumor microenvironment, leading to immunotherapy resistance. nih.gov

Another study combined 16S rRNA sequencing (to profile the gut microbiota) with metabolomics (to profile muscle metabolites) to investigate the effects of this compound supplementation in fattening pigs. frontiersin.orgresearchgate.net This integrated analysis revealed that this compound altered the gut microbiota, which in turn was correlated with changes in the muscle's phospholipid profile, ultimately influencing meat quality. frontiersin.org Such studies demonstrate the power of multi-omics integration to connect disparate biological phenomena—from gut bacteria to muscle metabolism—and provide a deeper, systems-level understanding of this compound's physiological impact.

Research AreaOmics Datasets IntegratedKey Findings Related to this compoundReference
Pan-Cancer AnalysisGenomics, Transcriptomics (from TCGA and GEO)An "arginine biosynthesis score" was negatively correlated with immune infiltration and patient prognosis, linking arginine metabolism to tumor immune evasion. nih.govresearchgate.net
Animal Nutrition and Physiology16S rRNA sequencing (Microbiome), MetabolomicsThis compound supplementation altered gut microbiota composition, which was linked to changes in the muscle metabolome and meat quality traits. frontiersin.orgresearchgate.net
Diabetic Peripheral NeuropathyUntargeted MetabolomicsIdentified the arginine biosynthesis pathway as a key target for the therapeutic effects of a traditional Chinese medicine treatment in diabetic mice. nih.gov

Q & A

Q. What are the primary biosynthetic pathways of L-arginine, and how can researchers validate these pathways experimentally?

Q. What statistical methods are recommended for determining optimal this compound supplementation levels in preclinical studies?

Studies often use regression analysis to model dose-response relationships, combined with ANOVA to compare group means. For example, Shapiro-Wilk tests ensure data normality, followed by Tukey’s HSD test for post-hoc comparisons in normally distributed datasets. Non-normal data may require non-parametric tests like Kruskal-Wallis . These methods help identify biologically effective dosages while minimizing Type I/II errors.

Q. How should researchers design controlled experiments to assess this compound’s impact on nitric oxide (NO) synthesis?

Experimental designs must include:

  • Control groups : Baseline NO levels without this compound.
  • Dosage tiers : Multiple supplementation levels (e.g., 0.1–10 mM) to capture dose-dependent effects.
  • Biomarkers : Direct NO measurement via chemiluminescence or indirect proxies (e.g., cyclic GMP).
  • Inhibitors/Co-factors : Use of NO synthase inhibitors (e.g., L-NAME) or co-administered substrates (e.g., tetrahydrobiopterin) to isolate mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in studies linking this compound supplementation to endothelial cell senescence versus its vasodilatory benefits?

Contradictions arise from context-dependent effects (e.g., dosage, duration, model systems). Long-term high-dose this compound (>3 months, >6 g/day) may accelerate senescence via arginase-II/S6K1 signaling, while short-term use enhances NO-mediated vasodilation. Researchers should conduct time-course experiments and transcriptomic profiling to delineate temporal and mechanistic shifts . Meta-analyses can further clarify these dual roles by stratifying outcomes by exposure duration .

Q. What methodologies are critical for synthesizing conflicting meta-analyses on this compound’s therapeutic efficacy?

Umbrella reviews (reviews of meta-analyses) assess consistency across studies by evaluating:

  • Heterogeneity : I2I^2 statistics to quantify variability.
  • Risk of Bias : ROBIS tool to grade study quality.
  • Publication Bias : Funnel plots or Egger’s regression. For example, McRae’s umbrella review reconciled discrepancies in blood pressure outcomes by excluding underpowered trials and adjusting for baseline arginine levels .

Q. How can researchers address the dual role of this compound in immune modulation and tumor progression?

Preclinical models should integrate:

  • Immune profiling : Flow cytometry for T-cell subsets (e.g., Tregs, CD8+^+) and cytokine arrays.
  • Tumor microenvironments : Spatial transcriptomics to map arginine metabolism in stromal vs. malignant cells.
  • Dietary controls : Pairing supplementation with arginine-depleting enzymes (e.g., arginase) to test competing hypotheses .

Methodological and Ethical Considerations

Q. What ethical guidelines govern this compound research in animal models, particularly in pregnancy studies?

NIH preclinical guidelines mandate:

  • Detailed reporting of animal husbandry (e.g., diet, housing).
  • Justification of sample sizes via power analysis.
  • Compliance with ARRIVE 2.0 standards for transparency .

Q. How should researchers standardize this compound purity and formulation across studies?

Chemical specifications (e.g., acetate content, enantiomeric purity) must align with pharmacopeial standards (e.g., USP-NF). Chromatographic validation (RP-HPLC) ensures batch consistency, as seen in studies analyzing arginine-N-acetylcysteine interactions .

Data Synthesis Tools

Q. What computational tools are recommended for modeling this compound’s metabolic interactions?

BioCyc and MetaCyc databases enable pathway reconstruction and flux balance analysis. For clinical data, SAS or R packages (e.g., metafor) support meta-regression and subgroup analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.